Pyrimidine-5-sulfonyl fluoride
Description
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Propriétés
IUPAC Name |
pyrimidine-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKPOBKHUYDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-52-8 | |
| Record name | pyrimidine-5-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of pyrimidine-5-sulfonyl fluoride from thiols
Title: Synthesis of Pyrimidine-5-Sulfonyl Fluoride from Thiols: A Technical Whitepaper on Late-Stage SuFEx Precursors
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of modern click chemistry, enabling the rapid assembly of complex pharmacophores, covalent protein modifiers, and activity-based probes. Pyrimidine-5-sulfonyl fluorides are highly prized in this context due to the privileged nature of the pyrimidine scaffold in kinase inhibitors and other targeted therapeutic agents. However, the synthesis of these specific motifs is non-trivial. This whitepaper details the mechanistic rationale and self-validating protocols for the efficient synthesis of pyrimidine-5-sulfonyl fluorides starting from pyrimidine-5-thiols.
Mechanistic Rationale & Causality: Why Start from Thiols?
The direct synthesis of pyrimidine sulfonyl fluorides via electrophilic aromatic substitution (e.g., direct chlorosulfonation followed by fluorination) is fundamentally flawed. Pyrimidines are strongly π-deficient heterocycles; the two electronegative nitrogen atoms severely deactivate the ring toward electrophilic attack. Attempting direct sulfonation often requires extremely harsh conditions (e.g., oleum, high heat) that lead to ring degradation, poor regioselectivity, or complete reaction failure.
To bypass this thermodynamic hurdle, pyrimidine-5-thiols are utilized as pre-functionalized starting materials. The sulfur atom is already installed at the desired C5 position (typically achieved early in the synthetic sequence via nucleophilic aromatic substitution of a 5-halo pyrimidine or de novo cyclization). The synthetic challenge then shifts from difficult C–S bond formation to the highly favorable oxidative fluorination of the thiol.
Two dominant causal pathways exist for this transformation:
-
Chemical Oxidative Chlorination / Fluoride Exchange: The thiol is oxidized to a sulfonyl chloride using an in situ generated oxidant (e.g., SOCl₂/H₂O₂). The highly reactive, unstable sulfonyl chloride is immediately subjected to a halide exchange using KHF₂. KHF₂ is specifically selected over standard KF because the bifluoride anion (HF₂⁻) provides a mildly acidic microenvironment that accelerates the F/Cl exchange while suppressing the undesired hydrolysis of the sulfonyl chloride back to the sulfonic acid [2].
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Electrochemical Oxidative Fluorination: Anodic oxidation of the thiol generates a transient radical cation/disulfide intermediate, which is subsequently trapped by a nucleophilic fluoride source (KF). This method completely eliminates the need for stoichiometric chemical oxidants and avoids the unstable sulfonyl chloride intermediate entirely [1].
Comparative Analysis of Synthetic Routes
The selection of a synthetic route depends on scale, available equipment, and environmental constraints. The following table summarizes the quantitative metrics of the primary methodologies utilized in the field [3].
| Methodology | Primary Reagents | Typical Yield | Scalability | Green Chemistry Profile |
| Electrochemical Oxidation | KF, Pyridine, e⁻ | 70–85% | High (Flow/Batch) | Excellent (No chemical oxidants) |
| One-Pot Oxidative Chlorination | SOCl₂, H₂O₂, KHF₂ | 80–95% | Very High (Gram-scale) | Moderate (Generates HCl/SO₂) |
| Hypochlorite Oxidation | Aqueous NaOCl, KF | 60–80% | Moderate | Good (Aqueous, cheap reagents) |
| Selectfluor Oxidation | Selectfluor | 50–70% | Low (Expensive) | Poor (Low atom economy) |
Workflow & Mechanistic Diagram
The following diagram illustrates the divergent synthetic pathways from pyrimidine-5-thiol to the target sulfonyl fluoride.
Mechanistic pathways for synthesizing pyrimidine-5-sulfonyl fluoride from pyrimidine-5-thiol.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) guarantee that each mechanistic step has occurred before proceeding, preventing the carry-over of unreacted starting materials or hydrolyzed byproducts.
Protocol A: One-Pot Oxidative Chlorination and Fluoride Exchange
Adapted from the highly scalable SOCl₂/H₂O₂ methodology [2].
Rationale: Thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) react in situ to form a powerful, yet controlled, oxidative chlorinating species. This avoids the use of hazardous Cl₂ gas while ensuring complete oxidation of the thiol.
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrimidine-5-thiol (1.0 mmol) in a minimal amount of acetonitrile (2.0 mL).
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Activation: Add SOCl₂ (3.0 mmol, 3.0 equiv.) to the stirring solution at 0 °C.
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Oxidation: Dropwise, carefully add 30% aqueous H₂O₂ (8.0 mmol, 8.0 equiv.). Caution: Exothermic reaction with gas evolution (SO₂, HCl). Stir at room temperature for 15 minutes.
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IPC 1 (Validation of Sulfonyl Chloride Formation): Withdraw a 10 µL aliquot, quench in 100 µL of cold methanol (which converts the highly reactive sulfonyl chloride into a stable methyl sulfonate). Analyze via LC-MS. The complete disappearance of the thiol mass [M+H]⁺ and the appearance of the methyl sulfonate mass validates complete oxidation.
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Fluoride Exchange: Introduce a saturated aqueous solution of KHF₂ (2.0 mL) directly into the reaction mixture. Stir vigorously at room temperature for 12 hours. The biphasic nature requires high stirring rates to facilitate the interfacial F/Cl exchange.
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Workup: Extract the mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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IPC 2 (Validation of Final Product): Dissolve a crude sample in CDCl₃. Run a ¹⁹F NMR spectrum. A sharp singlet between +50 to +65 ppm (relative to CFCl₃) definitively confirms the successful installation of the heteroaryl sulfonyl fluoride.
Protocol B: Electrochemical Oxidative Fluorination
Adapted from the green electrochemical approach by Noël and co-workers [1].
Rationale: This protocol uses electrons as a traceless oxidant. Pyridine acts as a base to deprotonate the thiol, facilitating anodic oxidation to the disulfide/radical cation, while KF serves as the nucleophilic fluoride source.
Step-by-Step Methodology:
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Electrochemical Setup: Utilize an undivided electrochemical cell equipped with a graphite anode and a stainless steel cathode.
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Reaction Mixture: Dissolve pyrimidine-5-thiol (1.0 mmol) in a 1:1 (v/v) mixture of CH₃CN and 1 M aqueous HCl (4.0 mL total volume).
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Reagent Addition: Add KF (5.0 mmol, 5.0 equiv.) and pyridine (1.0 mmol, 1.0 equiv.) to the solution.
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Electrolysis: Apply a constant potential of 3.2 V (or a constant current of 15 mA) at room temperature under vigorous stirring.
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IPC 1 (Validation of Disulfide Intermediate): After 45 minutes, monitor the reaction via TLC (Hexane:EtOAc 3:1). The thiol spot (Ellman's reagent positive) should be completely converted to a less polar disulfide intermediate (UV active, Ellman's negative).
-
Completion: Continue electrolysis until the disulfide intermediate is fully consumed (typically 3–5 hours), converting entirely to the sulfonyl fluoride.
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Workup: Dilute with water, extract with dichloromethane (3 × 10 mL), dry over MgSO₄, and evaporate the solvent. Purify via flash column chromatography if necessary.
References
-
Noël, T., et al. "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society, 2019. URL: [Link]
-
Organic Chemistry Portal. "Sulfonyl fluoride synthesis by fluorination." Organic Chemistry Portal Database, 2026. URL: [Link]
Beyond Cysteine: Pyrimidine-5-Sulfonyl Fluoride and SuFEx-Mediated Covalent Protein Modification
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors, such as acrylamides, designed to target highly nucleophilic, non-catalytic cysteine residues. However, because druggable cysteines are relatively rare across the human proteome, the field is rapidly pivoting toward "beyond-cysteine" targeting. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for the covalent modification of lysine, tyrosine, and histidine residues [3].
This whitepaper provides an in-depth mechanistic and procedural guide to utilizing the pyrimidine-5-sulfonyl fluoride warhead. By combining the privileged kinase-binding properties of the pyrimidine scaffold with the latent electrophilicity of the sulfonyl fluoride group, researchers can engineer highly selective, self-validating probes for chemoproteomic profiling and therapeutic development.
Mechanistic Foundations: The Logic of SuFEx in Protein Environments
Latent Electrophilicity and Microenvironment Activation
Sulfonyl fluorides (–SO₂F) possess a unique physicochemical profile termed "latent electrophilicity." Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides are thermodynamically stable and highly resistant to reduction[3]. The S–F bond remains virtually inert in standard biological buffers.
The Causality of Activation: The SuFEx reaction is not driven by intrinsic reactivity but by proximity-induced microenvironment activation. When a pyrimidine-5-sulfonyl fluoride ligand binds to a protein pocket, the local environment catalyzes the reaction. Specifically, hydrogen-bonding networks (often from backbone amides or proximal polar side chains) coordinate the highly electronegative fluorine atom. This solvation pulls electron density away from the sulfur center, lowering the activation energy for nucleophilic attack. Once activated, the ε-amino group of a lysine or the phenolic hydroxyl of a tyrosine attacks the sulfur(VI) center, expelling the fluoride ion and forming a highly stable, irreversible sulfonamide or sulfonate linkage [5].
Figure 1: Logic pathway of proximity-induced SuFEx activation within a protein binding pocket.
The Pyrimidine Scaffold: Electronic Tuning and Stability
The selection of the pyrimidine ring as the scaffold for the sulfonyl fluoride warhead is highly strategic for two reasons:
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Target Recognition: Pyrimidine scaffolds (e.g., 2-anilinopyrimidines) are privileged structures in kinase inhibitor design, frequently forming critical bidentate hydrogen bonds with the kinase hinge region [4].
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Electronic Tuning: The electron-deficient, nitrogen-rich nature of the pyrimidine ring enhances the electrophilicity of the attached sulfonyl fluoride compared to a standard phenyl ring. This allows for efficient reaction with less nucleophilic residues at physiological pH.
Critical Stability Considerations: This electronic tuning comes at a cost to hydrolytic stability. Recent structural-stability profiling indicates that pyrimidine-5-sulfonyl fluoride can decompose by approximately 10% over a month at room temperature, likely through SO₂ extrusion interrupted by hydrolysis [1]. Consequently, experimental protocols must mandate the fresh preparation of assay stocks in anhydrous DMSO to prevent premature degradation and ensure reproducible labeling.
Target Scope: Overcoming Resistance and Profiling the Kinome
A landmark application of pyrimidine-based sulfonyl fluorides is the development of broadly reactive kinase probes, such as XO44. By installing a sulfonyl fluoride on a promiscuous pyrimidine 3-aminopyrazole scaffold, researchers can covalently label the conserved catalytic lysine present in the ATP-binding pocket of hundreds of kinases[2][3]. This enables the profiling of active kinases directly in live cells, overcoming the limitations of reversible inhibitors which often wash out during sample preparation.
Furthermore, these warheads are critical for overcoming acquired drug resistance. For instance, in mutant EGFR (L858R/T790M/C797S), the traditional nucleophilic Cys797 is mutated to a serine, rendering acrylamide-based drugs like osimertinib ineffective. By deploying a pyrimidine-based sulfonyl fluoride, researchers successfully targeted the catalytic Lys745, restoring covalent inhibition through a stable sulfonamide bond [4].
Quantitative Data: Warhead Reactivity Comparison
To guide warhead selection, the following table summarizes the comparative reactivity and stability profiles of common covalent modifiers.
| Warhead Type | Primary Target Residue(s) | Aqueous Stability | Intrinsic Electrophilicity | Reversibility |
| Acrylamide | Cysteine | High | Moderate | Irreversible |
| Chloroacetamide | Cysteine | Moderate | High | Irreversible |
| Pyrimidine-5-SO₂F | Lysine, Tyrosine, Histidine | Moderate (Degrades ~10%/month at RT) [1] | Latent (Requires activation) | Irreversible |
| Aryl Fluorosulfate | Tyrosine, Lysine | High | Very Low (Highly latent) | Irreversible |
| Boronic Acid | Serine, Threonine | High | High | Reversible |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every covalent labeling experiment must be designed as a self-validating system. The following protocols incorporate mandatory negative controls to definitively prove that the observed effects are driven by the SuFEx reaction, rather than non-specific hydrophobic aggregation.
Protocol 1: Intact Protein LC-MS Profiling for Covalent Adduct Formation
This protocol verifies the stoichiometry and specific mass shift associated with SuFEx labeling.
Step-by-Step Methodology:
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Protein Preparation: Dilute the purified recombinant target protein (e.g., a kinase domain) to 2 µM in a SuFEx-compatible buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid primary amine-containing buffers like Tris, which can act as competing nucleophiles.
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Compound Preparation: Prepare a 10 mM stock of the pyrimidine-5-sulfonyl fluoride ligand in anhydrous DMSO. Concurrently, prepare a 10 mM stock of a non-covalent control analog (where the –SO₂F group is replaced by –H or –CH₃).
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Incubation: Add the compounds to the protein solution to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration is ≤1% (v/v). Incubate at 25°C or 37°C for 1 to 4 hours.
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Quenching & Desalting: Quench the reaction by adding 1% formic acid. Desalt the samples using Zeba spin columns or via online LC-MS desalting cartridges to remove excess unreacted ligand.
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LC-MS Analysis: Inject the samples onto a high-resolution mass spectrometer (e.g., Q-TOF). Deconvolute the raw mass spectra using appropriate software (e.g., MaxEnt1).
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Validation Logic: The experiment is validated only if the target protein shows a mass shift corresponding to the ligand mass minus the fluoride ion (M + Ligand - 19 Da), while the protein incubated with the non-covalent control analog shows zero mass shift [5].
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This workflow is used to identify the specific residues modified by the pyrimidine-SO₂F probe in a complex cellular lysate.
Figure 2: Workflow for Competitive Activity-Based Protein Profiling (ABPP) using alkyne-tagged SuFEx probes.
Step-by-Step Methodology:
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Lysate Preparation: Lyse cells in PBS containing protease inhibitors (EDTA-free). Clarify by centrifugation at 14,000 x g for 15 minutes. Adjust protein concentration to 2 mg/mL.
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Competitive Pre-incubation (The Validation Step): Divide the lysate into two aliquots. To Aliquot A (Control), add DMSO. To Aliquot B (Competition), add 10 µM of a known, potent reversible inhibitor of the target protein. Incubate for 30 minutes at 37°C. Logic: The reversible inhibitor occupies the active site, blocking the microenvironment required for SuFEx activation.
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Probe Labeling: Add 1 µM of an alkyne-tagged pyrimidine-5-sulfonyl fluoride probe to both aliquots. Incubate for 1 hour at 37°C.
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Click Chemistry (CuAAC): Add a click-chemistry master mix containing Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.
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Protein Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the protein pellet in 1% SDS/PBS and enrich biotinylated proteins using streptavidin-agarose beads.
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Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via LC-MS/MS to identify the site of modification. True targets will show a heavy reduction in peptide spectral matches (PSMs) in Aliquot B compared to Aliquot A [2].
Conclusion
The pyrimidine-5-sulfonyl fluoride warhead represents a sophisticated evolution in covalent drug discovery. By leveraging the latent electrophilicity of SuFEx chemistry and the privileged binding characteristics of the pyrimidine scaffold, researchers can systematically target non-cysteine nucleophiles. However, success dictates rigorous attention to compound stability in solution and the implementation of strict, self-validating chemoproteomic controls to distinguish true microenvironment-activated labeling from non-specific background reactivity.
References
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchG
- Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes bioRxiv
- Reactive chemistry for covalent probe and therapeutic development PubMed Central (PMC)
- A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification of the C
- Efficient Ligand Discovery Using Sulfur(VI)
Discovery and Application of Pyrimidine-5-Sulfonyl Fluoride as a Broad-Spectrum Chemical Probe
An In-Depth Technical Guide on SuFEx-Based Chemoproteomic Kinase Profiling
Executive Summary & Scientific Rationale
In the landscape of drug discovery, protein kinases represent one of the most critical families of therapeutic targets. However, quantifying the engagement of small-molecule inhibitors with multiple endogenous kinases in live cells has historically been an unmet challenge[1]. Traditional in vitro assays fail to replicate the complex intracellular environment, including high physiological ATP concentrations and native protein-protein interactions.
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized our approach to covalent chemical biology[2]. As a Senior Application Scientist, I have observed that the discovery of pyrimidine-5-sulfonyl fluoride derivatives—most notably the probe XO44 (PF-6808472)—represents a paradigm shift. By coupling a pyrimidine 3-aminopyrazole scaffold with a sulfonyl fluoride (SF) warhead, researchers created a probe that achieves the perfect balance of aqueous stability and targeted reactivity, enabling the broad-spectrum profiling of the intracellular kinome[3].
Structural Design & SuFEx Mechanism of Action
The design of the XO44 probe is a masterclass in rational chemical biology. To act as an effective broad-spectrum probe, the molecule must satisfy two opposing requirements: it must be promiscuous enough to bind many kinases, yet stable enough to avoid non-specific reactions with the thousands of off-target nucleophiles in a cell.
The Causality of the Scaffold
The pyrimidine 3-aminopyrazole core was selected because it acts as a highly effective ATP mimetic. It forms three critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket[1]. This non-covalent anchoring is the mandatory first step; without it, the probe cannot compete with intracellular ATP (which is present at millimolar concentrations).
The Causality of the Warhead
Aryl sulfonyl fluorides are unique among electrophiles because they are virtually inert in aqueous environments[2]. They require a specific protein microenvironment to activate their reactivity. Once the pyrimidine core anchors the probe in the ATP pocket, the sulfonyl fluoride group is positioned in precise proximity to a conserved catalytic lysine residue (e.g., Lys745 in the EGFR kinase domain)[4]. The local microenvironment enhances the nucleophilicity of the lysine, triggering the SuFEx reaction: the fluoride ion is displaced, and a highly stable, irreversible sulfonamide bond is formed[3].
Figure 1: Mechanism of SuFEx covalent labeling by pyrimidine sulfonyl fluoride probes.
Experimental Methodology: Live-Cell Chemoproteomic Profiling
To leverage the pyrimidine-5-sulfonyl fluoride probe for target engagement studies, we employ a quantitative mass spectrometry (LC-MS/MS) workflow. The following protocol is designed as a self-validating system , ensuring that every signal detected is a true covalent modification.
Step-by-Step Protocol
-
Live Cell Incubation (Target Engagement):
-
Action: Incubate live Jurkat cells with 10 µM of the XO44 probe for 1 hour.
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Causality: Treating live cells ensures that kinase labeling occurs in the presence of native ATP concentrations and intact signaling complexes[1].
-
-
Cell Lysis and Denaturation:
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Action: Wash cells with cold PBS and lyse in a denaturing buffer (e.g., 1% SDS).
-
Causality: Denaturation immediately halts all enzymatic activity and unfolds the proteins, exposing the terminal alkyne handle on the covalently bound XO44 probe for downstream chemistry.
-
-
CuAAC Click Chemistry:
-
Action: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate.
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Causality: The alkyne tag on XO44 is bioorthogonal. It remains completely inert during live-cell incubation, preventing toxicity. The click reaction selectively attaches a biotin affinity tag only to proteins that have been covalently modified by the probe.
-
-
Streptavidin Enrichment & Stringent Washing (Self-Validation Checkpoint):
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Action: Incubate the proteome with streptavidin-agarose beads. Wash the beads stringently with 1% SDS, 8M urea, and PBS.
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Causality: This is the critical self-validation step. Because the SuFEx reaction forms an unbreakable covalent bond, the true targets will remain attached to the beads even under harsh denaturing washes. Any non-covalently bound background proteins are stripped away, eliminating false positives.
-
-
On-Bead Trypsin Digestion:
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Action: Reduce, alkylate, and digest the enriched proteins with trypsin directly on the beads.
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Causality: The biotin-streptavidin interaction is notoriously difficult to break. On-bead digestion circumvents the need for harsh elution conditions, allowing the release of peptide fragments directly into the supernatant for MS analysis.
-
-
LC-MS/MS Analysis:
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Action: Analyze the resulting peptides using high-resolution label-free quantitative mass spectrometry.
-
Figure 2: Step-by-step chemoproteomic workflow for broad-spectrum kinase profiling.
Quantitative Data & Profiling Results
The application of the XO44 probe has yielded unprecedented insights into the intracellular kinome. By analyzing the data from label-free mass spectrometry, researchers have demonstrated that XO44 can covalently modify up to 133 endogenous kinases in a single cell line[1].
Furthermore, this probe serves as a powerful competition platform. By pre-treating cells with a clinical kinase inhibitor (such as dasatinib) before adding XO44, researchers can quantify exactly which kinases the drug engages in live cells, revealing saturable binding at clinically relevant concentrations[3].
Table 1: Comparison of Kinase Probe Properties
| Probe Name | Chemical Scaffold | Reactive Warhead | Target Residue | Kinases Identified (Jurkat) | Primary Application |
| FSBA | Adenosine | Sulfonyl Fluoride | Lysine | ~10 - 20 | In vitro active site mapping |
| XO44 | Pyrimidine 3-aminopyrazole | Sulfonyl Fluoride | Lysine | 133 | Live-cell chemoproteomics[5] |
| Dasatinib | Thiazole | None (Reversible) | ATP Pocket | N/A | Targeted therapeutic drug |
Conclusion
The discovery and optimization of pyrimidine-5-sulfonyl fluoride chemical probes mark a critical advancement in chemical biology. By harnessing the context-dependent reactivity of SuFEx chemistry, probes like XO44 provide an authoritative, self-validating mechanism to interrogate the kinome in its native state[1]. For drug development professionals, integrating these covalent probes into preclinical workflows ensures that target engagement and off-target liabilities are accurately quantified long before a compound enters clinical trials.
References
-
Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017. URL:[Link]
-
Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes" (PMC Full Text). National Institutes of Health, 2017. URL:[Link]
-
Dong, J., et al. "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry, 2020. URL:[Link]
-
"5U8L: Crystal structure of EGFR kinase domain in complex with a sulfonyl fluoride probe XO44." RCSB Protein Data Bank, 2017. URL:[Link]
Sources
- 1. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcsb.org [rcsb.org]
- 5. PF-6808472 (XO44) | pan-kinase inhibitor | Probechem Biochemicals [probechem.com]
Electrochemical Synthesis of Sulfonyl Fluorides: A Comprehensive Technical Guide
Executive Summary & Scientific Context
Sulfonyl fluorides (R-SO₂F) have established themselves as a "privileged moiety" in modern organic synthesis, chemical biology, and drug discovery[1]. Their unique balance of thermodynamic stability and specific reactivity makes them the premier functional group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, covalent protein modification, and ¹⁸F-radiolabeling[1].
Historically, accessing these molecules required the halogen exchange of moisture-sensitive sulfonyl chlorides using hazardous reagents (e.g., anhydrous HF, DAST) or the use of expensive electrophilic fluorinating agents like Selectfluor[2]. As application scientists and process chemists, we recognize that these traditional routes suffer from poor atom economy, severe safety liabilities, and limited functional group tolerance.
The advent of electro-organic synthesis has provided a paradigm shift. By utilizing electrical current as a traceless, tunable oxidant, researchers can bypass stoichiometric chemical oxidants entirely. This whitepaper details the core electrochemical methodologies for synthesizing sulfonyl fluorides, focusing on the mechanistic causality and self-validating protocols necessary for reproducible bench-to-pilot scale implementation.
Mechanistic Principles of Electrochemical Fluorosulfonylation
Electrochemical fluorosulfonylation relies on the anodic oxidation of sulfur-containing precursors to generate reactive sulfur-centered radicals, which are subsequently oxidized and trapped by a fluoride source. Understanding the electrochemical cascade is critical for troubleshooting and optimizing reaction conditions.
Mechanistic convergence of various sulfur precursors to sulfonyl fluorides via anodic oxidation.
The convergence of these pathways hinges on the generation of the sulfonyl radical (R-SO₂•) .
-
For thiols , the process begins with a single-electron oxidation at the anode to form a thiyl radical, which reacts with an oxygen source (typically water) to form a sulfinic acid intermediate[1].
-
Further oxidation yields the sulfonyl radical, which undergoes another single-electron transfer (SET) to form the highly electrophilic sulfonyl cation (R-SO₂⁺) .
-
Finally, nucleophilic attack by a fluoride source yields the stable sulfonyl fluoride[1].
Core Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols have been selected based on their robustness, substrate scope, and operational safety.
Method A: Direct Oxidative Coupling of Thiols/Disulfides with KF
Developed by , this method is celebrated for using widely available starting materials and an inexpensive, safe fluoride source (KF)[1].
-
Causality & Experimental Design: Using a biphasic system (CH₃CN/1 M HCl) is non-intuitive but critical. The organic phase solubilizes the thiol, while the aqueous acidic phase provides the necessary oxygen atoms for the sulfonyl group and solubilizes the KF[1]. Pyridine acts as a base and proton shuttle, facilitating the initial deprotonation of the thiol at the anode, while the inexpensive graphite/iron electrodes resist degradation under acidic oxidative conditions[1].
-
Step-by-Step Protocol:
-
Equip an undivided electrochemical cell with a graphite (C) anode and an iron (Fe) or stainless steel cathode[1].
-
Charge the cell with the thiol or disulfide substrate (2.0 mmol), KF (10.0 mmol, 5.0 equiv), and pyridine (2.0 mmol, 1.0 equiv)[1].
-
Add 20 mL of a biphasic solvent mixture consisting of CH₃CN and 1 M aqueous HCl (1:1 v/v)[1].
-
Stir the mixture vigorously to maintain a stable emulsion.
-
Apply a constant current of 20 mA (current density ~4.1 mA/cm²) for 12 hours at room temperature[1].
-
Extract the product using ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
-
Method B: Anodic Oxidation of Sulfinic Salts with Et₃N·3HF
Reported by , this strategy utilizes stable sulfinic salts.
-
Causality & Experimental Design: Sulfinic salts (R-SO₂Na) already contain the requisite sulfur-oxygen bonds, bypassing the need for an external oxygen source (like water) and lowering the overall oxidation potential required. Triethylamine hydrofluoride (Et₃N·3HF) is chosen over KF because it is a liquid HF equivalent with improved safety, is highly soluble in organic solvents, and acts as both the fluoride source and the supporting electrolyte[3].
-
Step-by-Step Protocol:
-
In an undivided cell equipped with a carbon anode and a platinum cathode, add the sodium sulfinate salt (1.0 mmol)[3].
-
Add Et₃N·3HF (3.0–5.0 equiv) as the dual fluoride source and electrolyte[3].
-
Dissolve the mixture in an appropriate organic solvent (e.g., CH₃CN).
-
Apply a constant current (e.g., 10–15 mA) until complete consumption of the starting material is observed via TLC or GC-MS[3].
-
Quench carefully with saturated aqueous NaHCO₃ to neutralize residual HF, extract with dichloromethane, and purify.
-
Method C: Oxidative Fluorination of Sulfonyl Hydrazides
Developed by the , this approach converts bench-stable sulfonyl hydrazides into sulfonyl fluorides[4].
-
Causality & Experimental Design: Direct anodic oxidation of hydrazides can lead to electrode passivation. By introducing tetrabutylammonium iodide (n-Bu₄NI) at 20 mol%, the iodide acts as a redox mediator[4]. Iodide is oxidized at the anode to an active iodine species, which then chemically oxidizes the hydrazide in the bulk solution, releasing N₂ gas and generating the sulfonyl radical[4]. DMSO is used as a co-solvent to stabilize the radical intermediates[4].
-
Step-by-Step Protocol:
-
Set up an undivided cell with platinum electrodes (both anode and cathode)[4].
-
Add the sulfonyl hydrazide (0.3 mmol), Et₃N·3HF (0.9 mmol, 3.0 equiv), and n-Bu₄NI (0.06 mmol, 20 mol%)[4].
-
Dissolve the reagents in a solvent mixture of CH₂Cl₂ (2.0 mL) and DMSO (0.5 mL)[4].
-
Electrolyze at a constant current of 15 mA for 10 hours at room temperature[4].
-
Dilute with water, extract with ethyl acetate, and purify via column chromatography.
-
Comparative Analysis of Methodologies
To assist process chemists in selecting the appropriate route based on precursor availability and facility capabilities, the quantitative parameters of the discussed methods are summarized below.
| Strategy | Precursor | Fluoride Source | Electrodes (Anode / Cathode) | Solvent System | Current / Additives | Key Advantage |
| Oxidative Coupling | Thiols / Disulfides | KF (5.0 equiv) | Graphite (C) / Iron (Fe) | CH₃CN / 1 M aq. HCl | 20 mA / Pyridine | Uses widely available, inexpensive starting materials and a highly safe, solid fluoride source. |
| Sulfinate Oxidation | Sulfinic Salts | Et₃N·3HF | Carbon (C) / Platinum (Pt) | Organic (e.g., CH₃CN) | Constant Current | Pre-installed SO₂ group reduces required oxidation potential; no external oxygen source needed. |
| Hydrazide Oxidation | Sulfonyl Hydrazides | Et₃N·3HF (3.0 equiv) | Platinum (Pt) / Platinum (Pt) | CH₂Cl₂ / DMSO | 15 mA / n-Bu₄NI | Mild conditions; utilizes a redox mediator (iodide) to prevent over-oxidation and electrode passivation. |
Experimental Setup & Cell Design
The physical configuration of the electrochemical cell dictates mass transfer and current distribution. For the synthesis of sulfonyl fluorides, an undivided cell is universally preferred due to its lower internal resistance and simplified operation compared to divided cells[4].
Standard undivided electrochemical cell configuration for fluorosulfonylation.
Best Practices for Setup:
-
Agitation: Vigorous stirring is mandatory, especially in biphasic systems (Method A), to ensure the organic substrate is continuously delivered to the electrode double layer.
-
Cathodic Events: The primary cathodic reaction in these protocols is the reduction of protons to hydrogen gas (H₂ evolution)[1]. Ensure reactions are conducted in a well-ventilated fume hood.
-
Electrode Spacing: Maintain a narrow inter-electrode gap (typically 5–10 mm) to minimize ohmic drop (iR drop), which is particularly critical when using organic solvents with lower conductivity.
References
-
Bartolomeu, A. A., Verwijlen, L. M. H. M., Cao, Y., de Oliveira, K. T., & Noël, T. "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society, 2019. URL:[Link]
-
Zhang, L., Cheng, X., & Zhou, Q.-L. "Electrochemical Synthesis of Sulfonyl Fluorides with Triethylamine Hydrofluoride." Chinese Journal of Chemistry, 2022. URL:[Link]
-
Park, J. K., Oh, J., & Lee, S. "Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides." Organic Chemistry Frontiers, 2022. URL:[Link]
-
Tang, L., Yang, Y., Wen, L., Yang, X., & Wang, Z. "Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides." RSC Advances, 2023. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Sulfur(VI) Fluoride Exchange (SuFEx): The Next-Generation Click Chemistry for Drug Discovery and Chemical Biology
Executive Summary
Since the introduction of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), click chemistry has revolutionized molecular assembly. However, the reliance on transition metals and the requirement for pre-functionalized substrates often limit its utility in sensitive biological systems[1]. In 2014, Sharpless and co-workers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a second-generation, metal-free click chemistry[2][3]. By exploiting the unique physicochemical stability and context-dependent reactivity of the S(VI)-F bond, SuFEx provides an unparalleled platform for synthesizing complex polymers, bioconjugates, and targeted covalent inhibitors[4]. This whitepaper provides an in-depth technical analysis of SuFEx mechanisms, catalytic strategies, and its transformative applications in high-throughput medicinal chemistry.
Mechanistic Foundations: The S(VI)-F Bond
The efficacy of SuFEx is rooted in the "Goldilocks reactivity" of the sulfur(VI)-fluoride bond[5]. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and off-target nucleophilic attack, sulfonyl fluorides are exceptionally stable[2].
The causality behind this stability lies in the heterolytic nature of the S-F bond cleavage. The bond is highly resistant to reduction, thermolysis, and spontaneous hydrolysis[6]. It remains entirely inert in aqueous environments and biological media until it is activated by a specific catalyst or brought into close proximity with a reactive nucleophile (such as within a protein binding pocket)[1][5]. When activation occurs, the exchange is thermodynamically driven by the formation of highly stable S-O or S-N connective linkages and the stabilization of the extruded fluoride ion[6].
Caption: Core components and workflow of the SuFEx click chemistry platform.
Core SuFEx Hubs and Linkages
SuFEx chemistry relies on specific connective hubs that dictate the three-dimensional geometry of the resulting molecules:
-
Sulfuryl Fluoride (SO2F2): A widely available gas that reacts with phenols and secondary amines to yield aryl fluorosulfates and sulfamoyl fluorides[4][7].
-
Thionyl Tetrafluoride (SOF4): A multidimensional hub that reacts with primary amines to form iminosulfur oxydifluorides. Unlike planar triazoles formed in CuAAC, SOF4 projects its ligands outward into three-dimensional space along tetrahedral vertices, which is highly advantageous for exploring chemical space in drug discovery[3][8].
-
Ethenesulfonyl Fluoride (ESF): A powerful Michael acceptor used to install the -SO2F warhead onto diverse N, O, S, and C nucleophilic scaffolds[6].
Catalytic Mechanisms: Organobases vs. Bifluoride Salts
Early SuFEx protocols relied heavily on organosuperbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to deprotonate nucleophiles and drive the reaction[7]. However, strong bases can lead to unwanted side reactions and degradation in sensitive substrates.
To overcome this, bifluoride salts (e.g., Q+[FHF]-) were developed as a superior catalytic class. The causality for their enhanced performance lies in their acidity compared to DBU. The bifluoride ion acts via hydrogen-bonding activation of the S-F bond rather than sheer basicity, allowing the reaction to proceed with significantly lower catalyst loading (down to 0.05 mol%)[7][9]. This makes bifluoride catalysis the preferred method for industrial scale-up and the synthesis of high-molecular-weight polysulfates[9][10].
Expanding the Druggable Proteome
Historically, targeted covalent inhibitors have relied on acrylamides to target reactive cysteine residues. However, cysteine is relatively rare in the proteome, limiting the scope of covalent drug discovery[5]. SuFEx warheads (such as aryl fluorosulfates) solve this by selectively targeting alternative nucleophilic residues—specifically tyrosine, lysine, histidine, serine, and threonine—when guided by a reversible binding ligand[1][5][11]. The resulting adducts, particularly with N-acetyltyrosine and N-acetyllysine, exhibit exceptional stability[11].
High-Throughput Medicinal Chemistry Pipeline
The biocompatibility of SuFEx enables a revolutionary approach to hit-to-lead optimization. Because the fluoride leaving group is non-toxic at millimolar concentrations and the S(VI)-F bond is inert to water, SuFEx reactions can be performed at the picomole scale and screened directly in biological assays without purification[5][12]. In a landmark study targeting the bacterial cysteine protease SpeB, a weak high-throughput screening hit (Ki = 8 μM) was diversified into 460 analogs via SuFEx using an iminosulfur oxydifluoride motif. Direct screening of the crude reaction mixtures yielded a highly potent covalent lead (Ki = 18 nM)[8][12].
Caption: High-Throughput SuFEx Hit-to-Lead Optimization Pipeline.
Quantitative Analysis of SuFEx Parameters
The following table summarizes the quantitative and operational parameters for key SuFEx transformations to guide experimental design:
| SuFEx Hub | Key Reagent | Target Nucleophile | Preferred Catalyst | Typical Product | Reaction Scale |
| Sulfuryl Fluoride | SO2F2 gas | Phenols | [FHF]- (0.05 mol%) | Aryl Fluorosulfates | Gram to multi-gram |
| Thionyl Tetrafluoride | SOF4 gas | Primary Amines | Et3N | Iminosulfur Oxydifluorides | Milligram to Gram |
| Ethenesulfonyl Fluoride | ESF liquid | N, O, S, C nucleophiles | None / Mild Base | Sulfonyl Fluoride warheads | Milligram to Gram |
| Iminosulfur Oxydifluoride | RN=S(O)F2 | Secondary Amines | None / Mild Base | Sulfamides | Picomole (HTS) |
Self-Validating Experimental Protocols
Protocol A: Synthesis of Aryl Fluorosulfates using SO2F2 and Bifluoride Catalysis
Rationale: Utilizing a bifluoride catalyst prevents the base-catalyzed degradation often seen with DBU, ensuring high atom economy and enabling scale-up[7][9].
-
Preparation: Dissolve the target phenol derivative (1.0 equiv) in anhydrous acetonitrile or dichloromethane under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of a bifluoride salt (e.g.,[K(18-crown-6)][FHF], 0.05–0.1 mol%). Self-Validation Step: The solution should remain neutral to slightly acidic, preventing premature substrate degradation.
-
Gas Introduction: Introduce SO2F2 gas via a balloon or sparging line at room temperature. Ensure proper ventilation as SO2F2 is a fumigant[7].
-
Monitoring: Monitor the reaction via LC-MS. The S-F exchange is driven by the thermodynamic stability of the aryl fluorosulfate product.
-
Workup: Purify via standard aqueous workup. The low catalyst loading often eliminates the need for complex column chromatography.
Protocol B: Picomole-Scale SuFEx for Direct Biological Screening
Rationale: The kinetic stability of the S(VI)-F bond in aqueous media and the biological tolerance of the fluoride leaving group allow for the direct assaying of crude reaction mixtures, bypassing the traditional purification bottleneck[5][12].
-
Master Mix Preparation: Prepare a master mix of the iminosulfur oxydifluoride intermediate (10 mM) in anhydrous DMSO.
-
Library Dispensing: Dispense the intermediate into 384-well microtiter plates containing a library of diverse secondary amine building blocks (1.2 equiv).
-
Incubation: Incubate the plates overnight at room temperature to ensure complete S-N bond formation. Self-Validation Step: LC-MS sampling of a control well should confirm >95% conversion to the sulfamide product.
-
Direct Assaying: Directly add the biological assay buffer, the target enzyme (e.g., SpeB), and the fluorogenic substrate to the reaction wells.
-
Data Acquisition: Measure fluorescence kinetics to determine IC50/Ki values directly from the crude mixture, identifying potent covalent leads rapidly[8].
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. tandfonline.com [tandfonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. escholarship.org [escholarship.org]
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- 9. Chinese Academy of Sciences Shanghai Branch [english.shb.cas.cn]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
The Aqueous Stability of Sulfonyl Fluoride Electrophiles: A Technical Guide for Covalent Drug Discovery
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and chemical biology probes. Unlike traditional α,β-unsaturated carbonyls that strictly target cysteine, sulfonyl fluorides (SFs) offer a privileged "Goldilocks" reactivity profile—they are remarkably stable in aqueous environments yet highly reactive toward context-specific serine, threonine, tyrosine, lysine, and histidine residues within protein binding pockets. This whitepaper provides an in-depth mechanistic analysis of the aqueous stability of sulfonyl fluoride electrophiles, detailing how electronic effects, structural classifications, and buffer conditions dictate their hydrolytic half-lives. Furthermore, we provide a self-validating experimental protocol for kinetic profiling to ensure robust application in drug discovery workflows.
The SuFEx Paradigm: Balancing Reactivity and Stability
Historically, the integration of highly reactive electrophiles into biological systems was plagued by rapid off-target hydrolysis and poor pharmacokinetic profiles. The paradigm shifted with the formalization of SuFEx click chemistry by K. Barry Sharpless and colleagues, which highlighted the unique thermodynamic stability of the S(VI)-F bond[1].
Unlike sulfonyl chlorides, which undergo rapid hydrolysis and are susceptible to reduction, sulfonyl fluorides undergo exclusively heterolytic cleavage, rendering them highly resistant to reduction and thermolysis[1]. This inherent stability allows SFs to circulate in aqueous physiological environments without degrading, remaining latent until they encounter a highly specific, proximity-driven microenvironment (such as an enzyme active site) that catalyzes the fluoride exchange[2].
Mechanistic Determinants of Hydrolytic Stability
As an Application Scientist designing a covalent probe, it is critical to understand that the aqueous stability of an SF is not a static property; it is highly tunable and acutely sensitive to both intrinsic molecular features and extrinsic environmental factors.
Electronic Tuning and LUMO Energies
The hydrolytic stability of aryl sulfonyl fluorides correlates directly with the energy of their Lowest Unoccupied Molecular Orbital (LUMO)[3].
-
Electron-Withdrawing Groups (EWGs): Substituents such as para-amides or sulfonamides decrease the LUMO energy, increasing the electrophilicity of the sulfur center and accelerating hydrolysis[4].
-
Electron-Donating Groups (EDGs): Conversely, groups that increase electron density on the phenyl ring (e.g., para-methoxy or the addition of a methylene spacer) impart marked stabilization, extending the aqueous half-life significantly[4].
-
Heteroaryl Systems: The incorporation of heteroaromatics allows for nuanced tuning. For instance, the presence of an acidic nitrogen on a heteroaromatic ring can drastically extend the half-life (e.g., >200 hours) beyond computational LUMO predictions by modulating the local pKa and shielding the sulfonyl group from nucleophilic water attack[3]. Additionally, ortho-nitrobenzenesulfonyl fluorides have demonstrated remarkable stability, showing no signs of hydrolysis after three weeks at neutral pH[5].
Environmental Factors: pH and Buffer Identity
The rate of SF hydrolysis is fundamentally driven by hydroxide ion concentration. Experimental profiling demonstrates that half-lives at pH 8.0 are approximately 2-fold lower than at pH 7.0, and stability is dramatically reduced at pH 10.0[4].
Crucially, buffer identity dictates stability . Hydrolytic stability is approximately 2-fold greater in HEPES buffer compared to PBS at equivalent pH levels[4]. Causality: Phosphate ions in PBS can act as mild general base catalysts, facilitating the attack of water on the S(VI) center. HEPES, a zwitterionic sulfonic acid, lacks this nucleophilic/basic character, thereby preserving the integrity of the electrophile. (Note: Stability is independent of NaCl concentration[4]).
Structural Classifications
Beyond aryl SFs, heteroatom-linked S(VI) electrophiles offer extreme stability:
-
Fluorosulfates (-OSO₂F) and Sulfamoyl Fluorides (-NHSO₂F): These classes display the greatest hydrolytic resistance, undergoing negligible hydrolysis over 24 hours even at pH 8.0[4]. They require highly specific protein microenvironments or strong bifluoride catalysts to activate the exchange[1].
Fig 1. Mechanistic determinants governing the aqueous stability of sulfonyl fluoride electrophiles.
Quantitative Stability Profiles
To successfully deploy an SF probe, it should ideally possess an aqueous half-life of >4 hours at physiological pH to ensure sufficient target engagement before degradation[4]. The table below summarizes the kinetic behavior of various S(VI) classes.
| Electrophile Class | Representative Substituent | Buffer / pH | Observed Half-Life ( ) | Mechanistic Note |
| Aryl SF | para-amide | PBS (pH 7.0) | 10 – 30 h | Accelerated hydrolysis due to EWG lowering LUMO. |
| Aryl SF | para-methoxy | PBS (pH 7.0) | > 90 h | Stabilized by EDG. |
| Aryl SF | para-methoxy | PBS (pH 8.0) | ~ 27 h | ~2-fold reduction in stability vs pH 7.0. |
| Heteroaryl SF | Nitrogen-containing ring | PBS (pH 7.5) | > 200 h | Acidic nitrogen modulates local reactivity[3]. |
| Nitro-Aryl SF | ortho-nitro | Water (pH 7.4) | > 500 h (3 weeks) | Highly stable geometry; active as antibiotic[5]. |
| Fluorosulfate | Aryl-OSO₂F | PBS (pH 8.0) | Negligible over 24h | Highly stable; requires specific activation[4]. |
| Sulfamoyl Fluoride | Aryl-NHSO₂F | PBS (pH 8.0) | Negligible over 24h | Highly stable[4]. |
Self-Validating Protocol: Kinetic Profiling of Hydrolytic Stability
To accurately determine the half-life of novel SF compounds, researchers must employ a rigorous, self-validating LC-MS workflow. The following protocol is designed to eliminate artifacts caused by buffer catalysis, solvent evaporation, and ionization suppression.
Reagents and Preparation
-
Buffer Selection: Prepare 50 mM HEPES buffer (pH 7.4) and 50 mM PBS (pH 7.4). Rationale: Testing in both buffers validates whether the compound is susceptible to general base catalysis by phosphate ions.
-
Stock Solutions: Dissolve the SF compound in LC-MS grade DMSO to a concentration of 10 mM.
-
Internal Standard (IS): Select a chemically distinct, stable compound (e.g., an inert fluorosulfate or a stable isotope-labeled analog) to account for LC-MS injection variability.
Step-by-Step Methodology
-
Reaction Initiation: Dilute the 10 mM SF stock into the chosen aqueous buffer to a final concentration of 100 μM (final DMSO concentration ≤ 1% v/v to prevent co-solvent effects on hydrolysis).
-
Incubation: Incubate the solution in a thermomixer at 37 °C with gentle agitation (300 rpm) in sealed vials to prevent evaporation.
-
Time-Course Sampling: At predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), extract a 50 μL aliquot.
-
Quenching: Immediately quench the aliquot by adding 50 μL of ice-cold acetonitrile containing 1 μM of the Internal Standard. Rationale: The organic solvent precipitates any trace impurities and drastically lowers the dielectric constant, effectively halting hydrolysis.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to LC-MS vials.
-
LC-MS Analysis: Inject 5 μL onto a C18 reverse-phase column. Monitor the depletion of the parent SF mass using Multiple Reaction Monitoring (MRM) or High-Resolution Mass Spectrometry (HRMS).
-
Data Processing: Plot the natural log of the ratio of (SF Area / IS Area) versus time. Fit the data to a pseudo-first-order kinetic model to extract the rate constant ( ) and calculate the half-life ( ).
Fig 2. Self-validating experimental workflow for the kinetic profiling of SF hydrolytic stability.
Strategic Implications for Probe and Drug Design
The utility of sulfonyl fluorides in chemical biology stems directly from their tunable aqueous stability. For early-stage target identification (chemoproteomics), a highly reactive SF (lower LUMO, ~ 4-10 hours) may be desirable to maximize labeling of transient protein interactions. Conversely, for the development of oral covalent therapeutics, optimizing the warhead toward heteroaryl sulfonyl fluorides or fluorosulfates ( > 100 hours) is strictly required to ensure the drug survives systemic circulation and first-pass metabolism before engaging its target[3]. By rationally applying the principles of electronic tuning and buffer dynamics outlined in this guide, researchers can precisely engineer the reactivity-stability balance of next-generation covalent ligands.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pyrimidine-5-sulfonyl fluoride for covalent enzyme inhibition
Application Note: Pyrimidine-5-Sulfonyl Fluoride as a SuFEx Warhead for Targeted Covalent Enzyme Inhibition
Introduction to SuFEx-Enabled Covalent Inhibition
The landscape of targeted covalent inhibitors (TCIs) has traditionally been dominated by electrophiles like maleimides and acrylamides that target highly nucleophilic cysteine residues[1]. However, because cysteine is relatively rare in protein binding pockets, expanding the druggable proteome requires warheads capable of engaging alternative nucleophiles such as tyrosine (Tyr), lysine (Lys), serine (Ser), and histidine (His)[2].
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced as the next generation of click chemistry, utilizes sulfonyl fluorides to achieve this goal[3]. Pyrimidine-5-sulfonyl fluoride represents a highly specialized, electron-deficient heteroaryl SuFEx warhead. The electron-withdrawing nature of the pyrimidine ring tunes the electrophilicity of the S(VI) center, making it an ideal candidate for covalent drug design against non-cysteine targets.
Mechanistic Principles: The "Sleeping Beauty" Phenomenon
A defining characteristic of sulfonyl fluorides is their "Goldilocks reactivity"[2]. The S-F bond possesses a high homolytic bond dissociation energy (approximately 90.5 kcal/mol), rendering it exceptionally stable in aqueous media and reductive biological environments (e.g., in the presence of high concentrations of glutathione)[1].
Unlike promiscuous electrophiles, SuFEx probes exhibit the "Sleeping Beauty" phenomenon: they remain entirely inert in biological fluids until they bind to a specific, naturally folded protein[4]. Activation only occurs when the protein's active site provides a precise microenvironment—specifically, a hydrogen-bonding network that stabilizes the fluoride leaving group and perfectly aligns the target nucleophile with the S(VI) center[3].
Fig 1. Mechanistic pathway of SuFEx activation within a protein microenvironment.
Target Amino Acid Profiling & Warhead Comparison
To understand the utility of pyrimidine-5-sulfonyl fluoride, it must be compared against traditional warheads. The table below synthesizes quantitative and qualitative data regarding stability and reactivity[1][5].
| Warhead Type | Primary Target Residue(s) | Aqueous Stability (t1/2) | GSH Reactivity | Activation Mechanism |
| Maleimide | Cysteine | < 1 hour | Extremely High | Intrinsic Electrophilicity |
| Acrylamide | Cysteine | > 24 hours | Moderate | Intrinsic Electrophilicity |
| Aryl Sulfonyl Fluoride | Tyr, Lys, Ser, His | > 72 hours | Negligible | Protein-Templated (SuFEx) |
| Pyrimidine-5-Sulfonyl Fluoride | Tyr, Lys, Ser, His | > 48 hours | Negligible | Enhanced Protein-Templated |
Note: The pyrimidine ring's nitrogen atoms withdraw electron density, slightly reducing the aqueous half-life compared to simple benzenesulfonyl fluorides, but significantly enhancing the capture rate of less nucleophilic residues like Tyrosine once bound in the active site.
Experimental Workflow & Self-Validating Protocols
The following protocol outlines a self-validating system for screening and confirming covalent inhibition using pyrimidine-5-sulfonyl fluoride derivatives.
Fig 2. Self-validating experimental workflow for SuFEx covalent inhibitors.
Phase 1: Incubation and "Sleeping Beauty" Validation
Objective: Confirm that covalent modification is driven by the enzyme's native 3D structure rather than non-specific chemical reactivity[4].
-
Preparation of Stocks: Dissolve the pyrimidine-5-sulfonyl fluoride compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
Causality: Sulfonyl fluorides are highly stable in DMSO. Avoiding protic solvents during storage prevents premature, albeit slow, hydrolysis of the warhead.
-
-
Native Enzyme Incubation: Incubate the target enzyme (e.g., 1 µM) with the inhibitor (e.g., 10 µM) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at 37°C for 1-4 hours.
-
Causality: HEPES is preferred over Tris. While SuFEx probes are generally resistant to simple amines without catalytic alignment, primary amines in Tris can theoretically compete over long incubation times.
-
-
Denatured Enzyme Control: Heat an aliquot of the enzyme at 95°C for 10 minutes to denature it. Cool to 37°C and incubate with the inhibitor under identical conditions.
-
Causality: This is the critical "Sleeping Beauty" test. If the compound labels the denatured enzyme, it is acting as a promiscuous electrophile. A true SuFEx probe will only label the native, folded enzyme[4].
-
Phase 2: Intact Mass Spectrometry (MS)
Objective: Verify the 1:1 stoichiometry of the covalent adduct.
-
Desalting: Pass the incubated samples (both native and denatured) through a C4 ZipTip or a rapid LC desalting column to remove buffer salts and unbound inhibitor.
-
MS Analysis: Analyze via ESI-TOF MS.
-
Causality: The mass of the native enzyme should shift by exactly [Mass of Inhibitor] -[Mass of Fluorine (19 Da)]. The denatured control should show no mass shift, confirming the requirement for a folded active site[4].
-
Phase 3: Bottom-Up Proteomics (Peptide Mapping)
Objective: Identify the specific amino acid residue modified by the pyrimidine-5-sulfonyl fluoride.
-
Digestion: Denature the covalently modified native enzyme (using 8M urea), reduce with DTT, alkylate with iodoacetamide, and digest with Trypsin overnight at 37°C.
-
LC-MS/MS: Analyze the peptide fragments using high-resolution tandem mass spectrometry.
-
Data Search: Search the raw data for a variable modification corresponding to the pyrimidine-5-sulfonyl adduct on Tyr, Lys, Ser, or His residues.
-
Causality: Pinpointing the exact residue proves that the inhibitor is active-site directed. Because the S-O or S-N bond formed via SuFEx is highly stable, the adduct easily survives the harsh conditions of tryptic digestion and collision-induced dissociation (CID) during MS/MS[5].
-
References[3] Zheng, Q. et al., "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase", PNAS (Proceedings of the National Academy of Sciences), https://www.pnas.org/doi/10.1073/pnas.1909972116[1] BLDpharm, "Sulfur(VI) Fluoride Exchange (SuFEx): The 'Golden Bond' for Next-Generation Click Chemistry", https://www.bldpharm.com/[5] ACS Publications, "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design", Journal of Medicinal Chemistry, https://pubs.acs.org/[4] Zheng, Q. et al., "“Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase", Semantic Scholar, https://www.semanticscholar.org/[2] Taylor & Francis, "Covalent drug discovery using sulfur(VI) fluoride exchange warheads", Expert Opinion on Drug Discovery, https://www.tandfonline.com/
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Pyrimidine-5-Sulfonyl Fluoride: A Chemoproteomic Probe for Broad-Spectrum Kinase Profiling
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- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SuFEx Handle Fragment Library [otavachemicals.com]
- 15. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. med.stanford.edu [med.stanford.edu]
- 20. researchgate.net [researchgate.net]
Application Note: Covalent Targeting of Non-Catalytic Residues with Sulfonyl Fluorides
Executive Summary & Mechanistic Rationale
Historically, targeted covalent inhibitors (TCIs) have relied heavily on the engagement of highly nucleophilic cysteine residues using Michael acceptors (e.g., acrylamides). However, cysteine is one of the least abundant amino acids in the human proteome, severely restricting the "ligandable" space. To transcend this limitation, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach to target less nucleophilic, non-catalytic residues—specifically Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser).
Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis or reduction in biological environments, sulfonyl fluorides (SFs) exhibit exceptional thermodynamic stability. The S-F bond undergoes strictly heterolytic cleavage and resists reduction by intracellular thiols like glutathione[1]. This stability dictates a proximity-driven reaction mechanism : the SF warhead remains inert until a specific binding event places it in the precise microenvironment of a target nucleophile. The local desolvation and structural orientation lower the activation energy, enabling selective covalent bond formation (sulfonylation) without widespread off-target reactivity[2].
Physicochemical Profiling of SF Reactivity
Understanding the intrinsic reactivity of SFs against various amino acid side chains is critical for rational probe design. The reaction rate is highly dependent on the local pKa of the target residue and the hydrophobicity of the binding pocket.
Table 1: Comparative Reactivity Profile of Sulfonyl Fluorides against Amino Acid Nucleophiles
| Target Amino Acid | Nucleophilic Atom | Adduct Formed | Relative Reactivity (SuFEx) | Stability of Adduct |
| Tyrosine (Tyr) | Phenolic Oxygen (-OH) | Sulfonate Ester | High (Proximity-dependent) | Excellent |
| Lysine (Lys) | Primary Amine (-NH2) | Sulfonamide | Moderate to High | Excellent |
| Histidine (His) | Imidazole Nitrogen | Sulfonyl Imidazole | Moderate | Moderate (Prone to hydrolysis) |
| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Low (Requires activation) | Good |
| Cysteine (Cys) | Thiol (-SH) | Thiosulfonate | Very High (Kinetic) | Poor (Highly reversible) |
Data synthesized from comprehensive profiling of Sulfur(VI) fluorides[3]. Note that while SFs react rapidly with Cys, the resulting adducts are inherently unstable, making SFs ideal for "beyond-cysteine" targeting[1].
Experimental Workflow: From Design to Validation
To ensure high scientific rigor, the development of an SF-based covalent inhibitor must follow a self-validating workflow. The following diagram illustrates the logical progression from probe design to target validation.
Logical workflow for the design and validation of sulfonyl fluoride covalent probes.
Protocol 1: In Vitro Target Validation via Intact Protein LC-MS
Purpose : To confirm covalent modification of the target protein by the SF probe and determine the stoichiometry of labeling.
Causality & Self-Validation : Intact mass spectrometry provides direct physical evidence of covalent adduct formation (+ mass of the probe minus 20 Da for HF loss). To prove that labeling is specific to the binding pocket (proximity-driven) rather than non-specific surface labeling, a competition assay using a known reversible ligand is mandatory. If the reversible ligand blocks labeling, the covalent modification is confirmed to be site-specific.
Materials :
-
Purified recombinant target protein (10-20 µM).
-
SF-Probe (10 mM stock in DMSO).
-
Reversible parent ligand (competitor).
-
Reaction Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl (Avoid Tris or primary amine buffers which may act as competing nucleophiles).
Step-by-Step Methodology :
-
Preparation of Control and Competition Reactions :
-
Reaction A (Vehicle): Protein (10 µM) + 1% DMSO.
-
Reaction B (Labeling): Protein (10 µM) + SF-Probe (50 µM).
-
Reaction C (Competition): Protein (10 µM) + Reversible Ligand (500 µM). Pre-incubate for 30 mins, then add SF-Probe (50 µM).
-
Causality Check: Pre-incubation allows the reversible ligand to occupy the binding pocket, sterically hindering the proximity-driven SuFEx reaction of the SF-probe.
-
-
Incubation : Incubate all reactions at 25°C or 37°C. Take aliquots at 1 h, 4 h, and 24 h to establish reaction kinetics.
-
Quenching : Quench the reaction by adding 1% formic acid to denature the protein and immediately halt nucleophilic attack.
-
LC-MS Analysis : Desalt the samples using a C4 ZipTip or directly inject onto a C4/C8 LC column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Data Deconvolution : Use maximum entropy deconvolution software to calculate the intact mass.
-
Expected Result: Reaction B should show a mass shift corresponding to Protein + Probe - 20 Da. Reaction C should show predominantly unmodified protein, validating site-specificity[4].
-
Protocol 2: Activity-Based Protein Profiling (ABPP) in Complex Proteomes
Purpose : To identify the exact residue modified and assess proteome-wide selectivity using an alkyne-tagged SF probe. This approach was successfully utilized to rationally target active-site tyrosine residues in the DcpS enzyme[5].
ABPP workflow utilizing CuAAC click chemistry for SuFEx-modified peptide enrichment.
Step-by-Step Methodology :
-
Cellular Labeling : Treat live cells or cell lysates (1-2 mg/mL protein) with the alkyne-tagged SF probe (1-10 µM) for 2-4 hours.
-
Causality Check: Live-cell labeling is preferred as it preserves the native conformation and multiprotein complexes, which are critical for proximity-driven SuFEx reactions.
-
-
Lysis and Click Chemistry (CuAAC) :
-
Lyse cells (if live-labeled) using 1% NP-40 buffer.
-
Add Click Reagents: Biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM).
-
React for 1 hour at room temperature.
-
Causality Check: The THPTA ligand stabilizes Cu(I) and prevents reactive oxygen species (ROS) generation, which could artificially oxidize proteins and confound MS results.
-
-
Protein Precipitation and Enrichment :
-
Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents.
-
Resuspend in 1% SDS, boil, and dilute to 0.2% SDS.
-
Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (SDS, urea, PBS) to remove non-covalently bound proteins.
-
-
On-Bead Digestion and LC-MS/MS :
-
Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins.
-
Digest overnight with Trypsin.
-
Elute peptides and analyze via LC-MS/MS. Search for the specific mass addition of the probe-remnant on Tyr, Lys, or His residues.
-
Troubleshooting and Data Interpretation
When targeting non-catalytic residues, the most common issue is low labeling efficiency. This is rarely a failure of the SuFEx chemistry itself; rather, it indicates suboptimal proximity or orientation. If intact MS shows <10% labeling:
-
Check the linker : The distance between the reversible binding scaffold and the SO2F group must perfectly align with the target nucleophile. A mismatch of even 1-2 Å can abrogate reactivity.
-
Check the microenvironment : If the target Lys/Tyr is highly solvent-exposed, the energetic barrier for desolvation may prevent the SuFEx reaction. SFs prefer hydrophobic microenvironments where the local pKa of the nucleophile is perturbed.
References
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.[Link]
-
Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed / ACS Chemical Biology.[Link]
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.[Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.[Link]
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications.[Link]
Sources
Application Note: Activity-Based Protein Profiling (ABPP) Utilizing Sulfonyl Fluoride Probes for Proteome-Wide Target Discovery
Introduction & Scientific Rationale
Activity-based protein profiling (ABPP) is a transformative chemoproteomic technology that utilizes small-molecule probes to directly interrogate the functional state of proteins within complex biological systems[1]. While traditional ABPP has heavily relied on fluorophosphonates for serine hydrolases or acrylamides for reactive cysteines, the chemical biology toolkit has expanded significantly to address the broader "ligandable proteome"[2].
Sulfonyl fluorides (SFs) have emerged as privileged covalent warheads, offering a unique balance of biocompatibility, aqueous stability, and broad yet context-specific protein reactivity[3]. Unlike highly reactive electrophiles that indiscriminately alkylate nucleophiles, SFs operate via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. They are remarkably stable in aqueous environments—with half-lives often exceeding 4–90 hours at physiological pH—but become highly reactive when bound to a specific protein microenvironment[4]. This active-site desolvation allows SF probes to covalently modify not only catalytic serines but also context-specific threonine, lysine, tyrosine, histidine, and cysteine residues[3].
Mechanism of context-specific SuFEx reactivity of SF probes with nucleophilic residues.
Quantitative Data: Electrophile Comparison
To understand the strategic advantage of SF probes, it is critical to compare their quantitative and qualitative metrics against other standard ABPP warheads.
| Electrophilic Warhead | Primary Target Residue(s) | Aqueous Stability (pH 7.4) | Intrinsic Chemical Reactivity | Proteomic Application Focus |
| Sulfonyl Fluoride (SF) | Ser, Thr, Tyr, Lys, His, Cys | High (>4–90 hours) | Context-Dependent (Low) | Broad-spectrum profiling, Ligandability mapping |
| Fluorophosphonate (FP) | Serine (Catalytic) | Moderate | High | Serine hydrolase profiling |
| Acrylamide | Cysteine | High | Moderate to High | Kinase inhibitors, Cysteine mapping |
| Chloroacetamide | Cysteine | Moderate | High | Broad cysteine profiling |
Data synthesized from established chemical biology parameters[3],[4].
ABPP Workflow Overview
Workflow of Activity-Based Protein Profiling (ABPP) using Sulfonyl Fluoride probes.
Detailed Experimental Protocols & Causality
As a Senior Application Scientist, I emphasize that successful chemoproteomics requires understanding the why behind every step. The following protocol utilizes an alkyne-tagged SF probe for in situ target profiling, coupled with tandem orthogonal proteolysis-ABPP (TOP-ABPP) principles for LC-MS/MS analysis[5].
Phase 1: In Situ Probe Labeling & Proteome Extraction
-
Cell Culture & Treatment: Culture target cells to ~80% confluency. Treat cells with the alkyne-tagged SF probe (typically 1–10 µM) or a DMSO vehicle control for 1–4 hours at 37°C.
-
Causality:In situ labeling in live cells is prioritized over in vitro lysate labeling. Because SF reactivity relies heavily on the intact 3D protein microenvironment to activate the SuFEx chemistry[3], cell lysis prior to labeling disrupts native desolvation environments and protein-protein interactions, leading to a loss of specific targeting.
-
-
Harvest & Lysis: Wash cells with cold PBS to halt uptake. Lyse cells using PBS containing 0.1% NP-40 and protease inhibitors (EDTA-free). Probe sonication can be used to shear DNA.
-
Causality: Avoid denaturing detergents (like SDS) at this stage. Denaturation destroys the microenvironment required for any remaining unreacted probe to function. Furthermore, Tris buffers should be avoided as primary amines can theoretically compete over long incubations, though SFs are generally stable against unactivated amines[4].
-
Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Normalization: Clarify the lysate via centrifugation (20,000 × g, 20 min) and normalize protein concentration to 1.5 mg/mL using a BCA assay.
-
Click Reaction: To 1 mL of proteome, sequentially add:
-
Biotin-azide (100 µM final)
-
TCEP (1 mM final, freshly prepared)
-
TBTA or THPTA ligand (100 µM final)
-
CuSO₄ (1 mM final)
-
-
Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.
-
Causality: The order of addition is critical. TCEP reduces Cu(II) to the active Cu(I) catalyst. TBTA/THPTA stabilizes Cu(I) in the aqueous environment, preventing its oxidation and disproportionation. This maintains high cycloaddition efficiency without generating reactive oxygen species that could degrade the protein sample[5].
-
Phase 3: Enrichment & Stringent Washing
-
Protein Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge (5,000 × g, 10 min) to form a protein disc. Discard the supernatant and wash the pellet twice with cold methanol.
-
Causality: Precipitation completely removes unreacted biotin-azide and copper reagents. Excess biotin-azide will aggressively compete for streptavidin binding sites during enrichment, severely diminishing the capture of labeled proteins.
-
-
Denaturation: Resuspend the protein pellet in 500 µL of 1.2% SDS in PBS. Boil at 95°C for 5 minutes.
-
Causality: Complete denaturation ensures proteins are linearized, exposing the biotin tag fully. Crucially, it disrupts all non-covalent protein-protein interactions, eliminating the false-positive co-enrichment of bystander proteins.
-
-
Streptavidin Capture: Dilute the sample with 5 mL of PBS (reducing SDS to 0.12%) and incubate with 50 µL of pre-washed Streptavidin agarose beads for 2 hours at room temperature.
-
Stringent Washes: Wash beads sequentially with 1% SDS in PBS (3x), 4M Urea in PBS (3x), and pure PBS (3x).
Phase 4: On-Bead Digestion (TOP-ABPP)
-
Reduction & Alkylation: Resuspend beads in 500 µL of 8M Urea/PBS. Add DTT (10 mM, 30 min at 37°C), followed by Iodoacetamide (20 mM, 30 min in the dark).
-
Trypsinization: Wash beads with 2M Urea/PBS, then add 2 µg of sequencing-grade Trypsin. Digest overnight at 37°C with agitation.
-
Elution: Collect the supernatant containing the digested peptides. Desalt using C18 StageTips prior to high-resolution LC-MS/MS analysis[1].
-
Causality: On-bead digestion allows for the specific release of unmodified peptides from the enriched proteins, drastically reducing sample complexity and improving mass spectrometric detection limits.
-
Self-Validating Systems (Trustworthiness)
To ensure the integrity of the ABPP data, every experimental design must be a self-validating system. The following controls must be run in parallel with the primary protocol to authenticate the causality of the SF probe binding:
-
Competition ABPP (Target Validation): Pre-incubate live cells with a non-clickable parent ligand (or a known competitive inhibitor) at a 10-fold molar excess for 30 minutes prior to adding the SF probe.
-
Validation Logic: A genuine target will show significantly reduced LC-MS/MS spectral counts (signal competition). This proves the SF probe is binding a specific, saturable active site rather than undergoing promiscuous chemical alkylation.
-
-
Heat-Denaturation Control (Mechanism Validation): Boil a lysate aliquot at 95°C for 10 minutes to unfold all proteins before adding the SF probe.
-
Validation Logic: Because SFs require a meticulously folded 3D microenvironment to activate SuFEx chemistry[3], a heat-denatured proteome should exhibit near-zero labeling. If heavy labeling persists, the probe possesses excessively high intrinsic reactivity and is acting as a non-specific alkylator, invalidating the probe's utility.
-
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. 3
-
Zhao, Q., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society (ACS). 4
-
Activity-based protein profiling: A graphical review. (2024). PubMed Central (PMC) - NIH. 1
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). PubMed Central (PMC) - NIH. 2
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). MDPI. 5
Sources
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Note: Advanced Labeling of RNA and Carbohydrates via Sulfonyl Exchange (SuFEx) Chemistry
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape of click chemistry. Originally popularized for targeting amino acid residues (tyrosine, lysine, and histidine) in drug discovery, SuFEx has recently expanded its biomolecular reach to include nucleic acids and glycans[1]. This application note provides a comprehensive, self-validating framework for the covalent labeling of RNA and carbohydrates using sulfonyl exchange chemistry. By leveraging the unique nucleophilicity of RNA 2'-OH groups and carbohydrate hydroxyls, researchers can achieve highly stable, site-selective modifications in aqueous environments.
Scientific Rationale: The Shift to Sulfonyl Exchange
The standard paradigm for covalent labeling of RNA has historically relied on short-lived carbon-based electrophiles, such as acyl imidazoles (e.g., NAI). While effective, these reagents suffer from rapid hydrolysis in aqueous buffers, typically exhibiting half-lives of less than 35 minutes[2]. This necessitates massive molar excesses and limits reaction efficiency.
Recent advancements have demonstrated that high-oxidation-state sulfur(VI) electrophiles—specifically sulfonyl fluorides, aryl fluorosulfates, and sulfonyltriazoles—exhibit extraordinary aqueous stability while retaining latent reactivity[3]. These SuFEx "hubs" remain inert until they encounter specific microenvironments or deprotonated nucleophiles, making them ideal for the chemoselective labeling of RNA and carbohydrates[4].
Mechanistic Insights: Causality in Reaction Design
RNA 2'-OH Sulfonylation
The 2'-hydroxyl group of RNA possesses a uniquely low pKa (~12.5) compared to standard aliphatic alcohols. In an aqueous buffer, a small fraction of these groups is deprotonated, rendering them highly nucleophilic[5]. When exposed to a stable sulfonylating agent like AzP3S (an azido-functionalized pyridine-3-sulfonyl reagent), the 2'-OH attacks the S(VI) center. Because AzP3S has a half-life of over 7 days in water, the reaction can proceed over 24 hours at 37 °C to achieve high conversion rates without the reagent degrading[2]. The resulting O-sulfonate ester is remarkably stable and serves as an anchor for downstream Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[6].
Carbohydrate O-Sulfation
Carbohydrates present a dense array of hydroxyl groups that are notoriously difficult to modify selectively. Aryl fluorosulfates act as specialized SuFEx hubs that, under mild base-mediated conditions, undergo chemoselective fluoride displacement to form stable O-sulfate linkages with carbohydrate hydroxyls[4]. This approach avoids the over-alkylation issues common with traditional Williamson ether syntheses.
Quantitative Performance of SuFEx Biomolecular Labeling
The following table summarizes the kinetic and thermodynamic advantages of utilizing sulfonyl exchange over traditional carbon-based electrophiles.
| Biomolecule Target | Reactive Functional Group | SuFEx Electrophile | Reaction Environment | Aqueous Half-Life | Max Conversion / Yield |
| RNA (e.g., tRF3) | 2'-OH (pKa ~12.5) | AzP3S (Sulfonyltriazole) | PBS Buffer, 37 °C, 24 h | > 7 Days | 87% (Sulfonylation) |
| RNA (Post-SuFEx) | Azide (via AzP3S adduct) | TAMRA-DBCO (Alkyne) | PBS Buffer, 25 °C, 2 h | N/A (Stable) | > 90% (SPAAC Click) |
| Carbohydrates | Aliphatic -OH | Aryl Fluorosulfate | Basic Organic/Aqueous | Highly Stable | > 75% (O-Sulfation) |
| Nucleosides | -NH2 (Nucleobase) | Sulfonyl Fluoride | Ex situ SO2F2, DMSO | Stable | > 80% (Sulfamoylation) |
Experimental Workflows
RNA Labeling Workflow via SuFEx and SPAAC Chemistry.
Carbohydrate O-sulfation via Aryl Fluorosulfate SuFEx Chemistry.
Step-by-Step Protocols
Protocol A: Covalent Labeling of RNA 2'-OH using AzP3S and SPAAC
Design Causality & Trustworthiness: Direct attachment of bulky fluorophores to RNA can sterically hinder the primary reaction. This protocol utilizes a two-step bioorthogonal approach. To ensure the system is self-validating, an intermediate ethanol precipitation step strictly removes unreacted AzP3S. Consequently, any fluorescence detected post-SPAAC is unequivocally due to covalent RNA modification, eliminating false positives from non-covalent dye intercalation[6].
Materials:
-
Target RNA (e.g., 18-nt tRF3 RNA)
-
AzP3S (Azido-pyridine-3-sulfonyl) stock (500 mM in anhydrous DMSO)
-
TAMRA-DBCO stock (5 mM in DMSO)
-
1X PBS Buffer (pH 7.4)
-
3M Sodium Acetate (pH 5.2) and absolute ethanol (cold)
Procedure:
-
RNA Folding: Dilute the target RNA to a final concentration of 2 µM in 1X PBS. Heat the solution to 90 °C for 2 minutes, then slowly cool to room temperature to ensure proper secondary structure folding.
-
SuFEx Sulfonylation: Add AzP3S to the RNA solution to achieve a final concentration of 50 mM (ensure DMSO concentration does not exceed 10-20% v/v to prevent RNA denaturation).
-
Incubation: Incubate the reaction mixture at 37 °C for 24 hours. The extended timeframe is permitted by the extreme aqueous stability of the sulfonyl electrophile[5].
-
Intermediate Purification (Critical Validation Step): Add 0.1 volumes of 3M Sodium Acetate and 3 volumes of cold absolute ethanol to the mixture. Incubate at -20 °C for 1 hour, then centrifuge at 14,000 x g for 30 minutes. Discard the supernatant, wash the pellet with 70% ethanol, air-dry, and resuspend the azido-functionalized RNA in 1X PBS.
-
SPAAC Click Labeling: Add TAMRA-DBCO to the resuspended RNA to a final concentration of 50 µM. Incubate in the dark at room temperature for 2 hours[6].
-
Final Isolation: Repeat the ethanol precipitation (Step 4) to remove unreacted TAMRA-DBCO.
-
Analysis: Resuspend the final pellet in RNase-free water. Analyze via denaturing PAGE (20%) or MALDI-TOF MS. The labeled RNA will be visually detectable over a 365 nm transilluminator[2].
Protocol B: O-Sulfation and Modification of Carbohydrates
Design Causality & Trustworthiness: Carbohydrates require precise tuning of base strength to activate the hydroxyls without degrading the sugar ring. The use of a mild base (Cs2CO3) combined with an aryl fluorosulfate hub ensures that the SuFEx reaction proceeds chemoselectively[4]. LC-MS monitoring validates the covalent nature of the adduct through the stability of the S-O bond under acidic/basic washes.
Materials:
-
Target Carbohydrate (e.g., mono/oligosaccharide)
-
Aryl Fluorosulfate Reagent (1.2 equivalents per target -OH)
-
Cesium Carbonate (Cs2CO3, 2.0 equivalents)
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation: Dissolve the carbohydrate (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.
-
Activation: Add Cs2CO3 (2.0 eq) to the solution and stir for 15 minutes at room temperature to partially deprotonate the target hydroxyl groups.
-
SuFEx Reaction: Dropwise add the aryl fluorosulfate reagent (1.2 eq). Elevate the temperature to 40 °C and stir for 12-16 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude O-sulfated carbohydrate via flash column chromatography (DCM/MeOH gradient) or preparative HPLC.
-
Validation: Confirm the structure and site of sulfation using 1H/19F NMR and high-resolution mass spectrometry (HRMS).
References
-
Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, RSC Publishing. URL: [Link]
-
Chatterjee, S., Shioi, R., & Kool, E. T. (2023). Sulfonylation of RNA 2′-OH groups. ACS Central Science, 9(3), 435-444. URL: [Link]
-
Dong, J., et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters, 24(27), 4968-4972. URL: [Link]
-
Grimster, N. P., et al. (2023). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrimidine-5-Sulfonyl Fluoride Workflows
Welcome to the advanced technical support center for pyrimidine-5-sulfonyl fluoride. As a Senior Application Scientist, I have designed this causality-driven guide to address the unique chemical behavior of this highly valuable, yet temperamental, sulfur(VI) fluoride exchange (SuFEx) warhead. Unlike standard phenyl-based electrophiles, diazine-derived sulfonyl fluorides require strict handling protocols to prevent premature degradation.
Section 1: Synthesis & Generation Challenges
Q: I attempted a palladium-catalyzed sulfonylation of 5-bromopyrimidine using DABSO and NFSI, but the reaction failed to yield the sulfonyl fluoride. Why?
A: While one-pot Pd-catalyzed syntheses from aryl bromides are highly efficient for standard phenyl or pyridyl substrates, pyrimidines are notoriously recalcitrant to this method[1].
Causality: The failure stems from the strong coordination of the two basic diazine nitrogens to the palladium center, which effectively poisons the catalyst. Furthermore, the intermediate pyrimidine-5-sulfinate is highly unstable; it is prone to rapid desulfonylation before the electrophilic fluorination step with NFSI can successfully occur.
Q: What is the most reliable method for synthesizing pyrimidine-5-sulfonyl fluoride?
A: To bypass the instability of the intermediate sulfinate and avoid transition metal poisoning, you must utilize an oxidative fluorination approach starting from pyrimidine-5-thiol.
Causality: By oxidizing the thiol directly in the presence of a fluoride source, you avoid transition metal catalysts entirely and trap the reactive sulfur center before it can decompose.
Validated Alternatives:
-
Oxidative Chlorination: Treat pyrimidine-5-thiol with aqueous sodium hypochlorite (NaOCl) to generate the sulfonyl chloride in situ, followed immediately by a Cl/F exchange using potassium bifluoride (KHF2)[2].
-
Electrochemical Synthesis: Electrochemical oxidative coupling using KF as a fluoride source provides excellent yields (e.g., 74% for pyrimidine derivatives) without the need for harsh chemical oxidants[3].
Section 2: Storage and Stability
Q: My pyrimidine-5-sulfonyl fluoride degrades during storage, even in a desiccator. How unstable is it compared to other heteroaromatic sulfonyl fluorides?
A: Pyrimidine-5-sulfonyl fluoride exhibits limited long-term stability. While many pyridine-sulfonyl fluorides are indefinitely stable at room temperature, pyrimidine-5-sulfonyl fluoride decomposes by approximately 10% within a month at room temperature[4].
Causality: The diazine ring is strongly electron-withdrawing. This electron deficiency increases the electrophilicity of the sulfur(VI) center, making it highly susceptible to nucleophilic attack by trace atmospheric moisture. Additionally, pyrimidine sulfonyl halides are prone to formal SO2 extrusion, a degradation pathway characteristic of alpha- and gamma-isomeric pyridines and diazines[4].
Quantitative Data: Comparative Stability of Heteroaromatic Sulfonyl Halides
| Heterocycle Base | Halide Type | Stability at Room Temp (THF-d8) | Primary Degradation Pathway |
| Pyridine-3-sulfonyl | Fluoride | Stable (>6 months) | None observed |
| Pyridine-3-sulfonyl | Chloride | Stable (>6 months) | None observed |
| Pyrimidine-5-sulfonyl | Fluoride | Decomposes (~10% in 1 month)[4] | SO2 Extrusion / Hydrolysis[4] |
| Pyrimidine-5-sulfonyl | Chloride | Highly Unstable (Cannot be isolated)[4] | Rapid Hydrolysis[4] |
Section 3: SuFEx Click Chemistry Workflows
Q: How do I optimize the SuFEx bioconjugation of pyrimidine-5-sulfonyl fluoride with target proteins without competing hydrolysis?
A: The key is maintaining a strictly controlled pH and utilizing a non-nucleophilic base. Because the pyrimidine ring strongly activates the sulfonyl group, the warhead is hyper-reactive compared to standard phenylsulfonyl fluorides.
Self-Validating Experimental Protocol: SuFEx Bioconjugation
-
Step 1: Pre-Reaction Validation. Dissolve pyrimidine-5-sulfonyl fluoride in anhydrous DMSO to a concentration of 100 mM immediately before use. Validation Check: Run a blank injection of the stock on LC-MS. You must observe the intact mass (m/z 163.1 [M+H]+). If you observe m/z 161.1 (sulfonic acid), the stock has hydrolyzed and must be discarded.
-
Step 2: Buffer Exchange. Ensure the target protein is in a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.5). Causality: Tris or primary amine buffers will competitively react with the highly electrophilic SuFEx warhead, quenching the reagent before bioconjugation can occur.
-
Step 3: Catalysis. Add a catalytic amount of a non-nucleophilic base (e.g., 5 mol% BEMP or DBU) to the reaction mixture to activate the target nucleophile (typically a tyrosine residue).
-
Step 4: Reaction & System Validation. Incubate at room temperature for 2 hours. Monitor the reaction via intact protein LC-MS. Validation Check: A successful reaction is self-validated by a clean mass shift of +142 Da on the target protein (addition of the pyrimidine-5-sulfonyl group minus the fluoride ion). If a +160 Da shift is observed, the sulfonyl fluoride hydrolyzed into a sulfonic acid after non-covalent binding, indicating the reaction time was too long or the buffer contained trace nucleophiles.
Reaction Logic & Workflow Visualization
Workflow logic for the synthesis, degradation, and SuFEx application of pyrimidine-5-SO2F.
References
-
One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science (RSC Publishing).1
-
Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC - NIH.2
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.3
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.4
Sources
Technical Support Center: Enhancing the Selectivity of Sulfonyl Fluoride Probes
Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemical biology. As application scientists, we frequently encounter challenges where sulfonyl fluoride (SF) probes exhibit off-target promiscuity or fail to label their intended targets in complex proteomes.
Unlike highly reactive acrylamides or haloacetamides that indiscriminately target accessible cysteines, sulfonyl fluorides are "demure electrophiles." They rely on a "sleeping beauty" phenomenon—remaining largely inert until they non-covalently dock into a specific protein microenvironment that catalyzes the S-F bond cleavage[1].
This guide provides field-proven troubleshooting strategies, structural tuning insights, and self-validating protocols to help you achieve absolute selectivity in your chemoproteomic workflows.
Part 1: Troubleshooting Probe Promiscuity & Reactivity
Q: My sulfonyl fluoride probe is labeling too many off-target proteins in my cell lysate. How can I chemically tune its selectivity? A: If your probe is promiscuous, the baseline reactivity of your electrophilic warhead is likely too high, overriding the need for specific non-covalent target binding. To enhance selectivity, you must increase the steric hindrance or alter the electronic properties around the S(VI) center.
-
The Causality: The S-F bond must be stable enough to resist random nucleophilic attack by highly abundant cellular nucleophiles (like glutathione or surface lysines). By adding ortho-substituents to an aryl sulfonyl fluoride, you physically shield the sulfur center. The reaction will then only proceed when the target enzyme's binding pocket precisely aligns a nucleophilic residue (Tyr, Lys, His, Ser, or Thr) and provides electrostatic stabilization for the departing fluoride ion[2].
Quantitative Impact of Warhead Tuning on Selectivity The table below illustrates how iterative structural tuning of the warhead drastically enhanced the selectivity of covalent inhibitors targeting human neutrophil elastase (hNE) over the homologous off-target protease, Cathepsin G[1][2].
| Compound / Warhead Modification | Target | IC₅₀ (µM) | Selectivity (vs. Cathepsin G) |
| Benzene-1,2-disulfonyl fluoride (Initial Hit) | hNE | N/A | Low (High off-target binding) |
| 2-triflyl benzenesulfonyl fluoride (Steric Shielding) | hNE | 1.1 | ~200-fold enhancement |
| 2-(fluorosulfonyl)phenyl fluorosulfate (Optimized) | hNE | 0.24 | >833-fold enhancement |
Q: Why does my probe rapidly hydrolyze in the assay buffer before engaging the target? A: While SFs are vastly more stable than sulfonyl chlorides, they are not immune to hydrolysis.
-
The Causality: Basic environments (pH > 8.0) exponentially increase the concentration of hydroxide ions, which act as competing nucleophiles. Furthermore, primary amine-containing buffers (like Tris) can directly attack the warhead.
-
The Fix: Always perform labeling experiments in amine-free buffers (e.g., HEPES, PBS) at a strictly controlled physiological pH (7.2–7.4).
Part 2: Mechanistic Pathway of Selective Engagement
To successfully design and troubleshoot these probes, you must conceptualize the binding event not as a simple chemical reaction, but as a multi-step proximity-induced activation.
Logical flow of proximity-induced SuFEx activation for selective covalent labeling.
Part 3: Validating Selectivity via Competitive ABPP
To empirically prove that your optimized SF probe is selective, you must utilize Activity-Based Protein Profiling (ABPP) coupled with LC-MS/MS[3].
Step-by-step competitive ABPP workflow for mapping probe selectivity via LC-MS/MS.
Self-Validating Protocol: Competitive Isotopic ABPP
This protocol is designed as a self-validating system. By running a vehicle control parallel to a competitor-treated sample, any peptide that appears in both datasets is mathematically flagged as non-specific background, ensuring absolute trustworthiness in your target identification[4].
Step 1: Proteome Preparation & Normalization Extract proteins using a mild, amine-free lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4). Quantify protein concentration via BCA assay and normalize all samples to 2 mg/mL to ensure stoichiometric consistency across control and experimental arms.
Step 2: Competitor Pre-incubation (The Validation Check)
-
Causality: To prove your probe binds the active site and not random surface residues, you must block the active site first.
-
Action: Divide the lysate into two aliquots. Treat Aliquot A (Control) with DMSO vehicle. Treat Aliquot B (Competition) with a 10x excess of the non-covalent parent ligand. Incubate for 30 minutes at 37°C.
Step 3: Probe Labeling Add your alkyne-tagged SF probe (typically 1–10 µM) to both aliquots. Incubate for 1 hour at 37°C.
-
Note on tag selection: We use an alkyne tag rather than a bulky fluorophore or biotin during this step because large tags can sterically clash with the binding pocket or alter cell permeability, leading to false negatives[5].
Step 4: CuAAC "Click" Conjugation Pre-mix the click reagents: Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). Add the master mix to the lysates and react for 1 hour at room temperature.
-
Causality: TCEP reduces Cu(II) to the active catalytic Cu(I) species, while TBTA stabilizes Cu(I) in the aqueous environment, preventing its disproportionation and ensuring high-yield triazole formation[5].
Step 5: Streptavidin Enrichment & On-Bead Digestion Precipitate the proteome using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS and incubate with streptavidin-agarose beads. Wash the beads stringently (1% SDS, followed by 8M Urea, then PBS) to strip all non-covalently bound proteins. Digest the enriched proteins on-bead using sequencing-grade Trypsin overnight at 37°C[4].
Step 6: LC-MS/MS & Bioinformatic Analysis Elute the peptides and analyze via high-resolution LC-MS/MS.
-
Data Interpretation: A true, selective target will show a high spectral count in Aliquot A (Control) and a near-zero spectral count in Aliquot B (Competition). Any protein showing equal abundance in both aliquots is an off-target artifact binding to regions outside the targeted pocket.
Part 4: Advanced Analytical Challenges (FAQ)
Q: I designed my probe to target a specific catalytic Lysine, but my MS/MS data shows it covalently modified a nearby Tyrosine instead. Why did this happen? A: Sulfonyl fluorides are highly context-dependent. While they can label Lysine, the local microenvironment dictates the ultimate reaction trajectory.
-
The Causality: If a neighboring basic residue (like Arginine or Histidine) is positioned near a Tyrosine in the binding pocket, it can act as a general base, significantly lowering the pKa of the Tyrosine's hydroxyl group. This pKa perturbation makes the Tyrosine a vastly superior nucleophile compared to the intended Lysine, redirecting the SuFEx capture event[6].
Q: How do I differentiate between specific covalent binding and non-specific background noise in my MS data? A: Never rely on a single concentration point. Perform a dose-dependent competition assay. True targets will exhibit a proportional, dose-dependent reduction in MS intensity when pre-incubated with increasing concentrations of the parent ligand. If the MS intensity of a labeled peptide remains static regardless of competitor concentration, it is a non-specific background interaction.
References
- "Sleeping beauty" phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase. Semantic Scholar.
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
- Structure-based design and analysis of SuFEx chemical probes. NIH.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. NIH.
- Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. Benchchem.
- Activity-based protein profiling: A graphical review. NIH.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Troubleshooting Guide & FAQs — The Cysteine-SF Instability Issue
Welcome to the Covalent Probe Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in targeted covalent inhibitor (TCI) development: the inherent instability of sulfonyl fluoride (SF) adducts when targeting cysteine residues.
This guide synthesizes mechanistic causality, actionable workarounds, and self-validating analytical protocols to ensure your chemical biology workflows remain robust and reproducible.
Q1: Why does my sulfonyl fluoride (SF) probe show rapid initial binding but complete loss of target engagement in downstream cellular assays? The Causality: You are likely observing the thermodynamic collapse of a thiosulfonate ester. Sulfonyl fluorides are highly electrophilic and react fastest with the highly nucleophilic cysteine thiolate[1]. However, the resulting S(VI)-S adduct (thiosulfonate) is inherently unstable under physiological conditions[2]. Unlike the stable arylsulfonate esters formed when SFs react with tyrosine, the cysteine-derived thiosulfonate rapidly collapses into a sulfinic acid or undergoes thiol exchange with intracellular glutathione, leading to target dissociation and a complete loss of efficacy[1][3].
Q2: I must target a specific binding pocket that only has an accessible cysteine. How do I overcome this instability? The Causality: If the target residue must be cysteine, Sulfur(VI) fluoride exchange (SuFEx) warheads are generally inappropriate for durable, long-term inhibition[4]. You must execute a "warhead switch." The Solution: Replace the SF group with a soft electrophile, such as an acrylamide or chloroacetamide. These electrophiles undergo Michael addition or nucleophilic substitution to form a highly stable, irreversible thioether bond with cysteine, which is the clinical standard for cysteine-directed TCIs[5][6].
Q3: My target pocket lacks a cysteine but has accessible Tyrosine and Lysine residues. How do I optimize my SF probe for these residues without premature degradation? The Causality: You are perfectly positioned to leverage the "beyond cysteine" paradigm. SFs form highly stable sulfonate esters with Tyrosine and sulfonamides with Lysine[1][2]. However, to prevent premature aqueous hydrolysis before the probe reaches the binding pocket, you must tune the microenvironment. The Solution: Transition from an alkyl/aryl sulfonyl fluoride (-SO₂F) to an aryl fluorosulfate (-OSO₂F). Fluorosulfates exhibit vastly superior aqueous stability and require a specific protein microenvironment (e.g., hydrogen bonding or pKa perturbation) to activate the S(VI)-F bond for nucleophilic exchange, ensuring exquisite target selectivity and adduct stability[3][7].
Part 2: Visualizing the Reaction Pathways & Decision Logic
Reaction pathways of sulfonyl fluorides highlighting cysteine adduct instability vs stable alternatives.
Decision matrix for selecting covalent warheads based on target residue to ensure adduct stability.
Part 3: Quantitative Data Summary
To guide your warhead selection, the following table synthesizes the reactivity, adduct stability, and aqueous half-life of common electrophiles used in targeted covalent inhibitors.
| Warhead Type | Target Residue | Covalent Adduct Formed | Adduct Stability | Aqueous Half-Life (pH 8.0) |
| Aryl Sulfonyl Fluoride | Cysteine | Thiosulfonate | Highly Unstable (Collapses) | Moderate (Minutes to Hours) |
| Aryl Sulfonyl Fluoride | Tyrosine | Sulfonate Ester | Stable | Moderate (Minutes to Hours) |
| Aryl Fluorosulfate | Tyrosine/Lysine | Sulfonate / Sulfonamide | Highly Stable | High (>24 Hours) |
| Acrylamide | Cysteine | Thioether | Highly Stable | High (Days) |
Part 4: Self-Validating Experimental Protocol
If you suspect your SF probe is suffering from thiosulfonate collapse, you must analytically confirm the degradation pathway. Below is a self-validating LC-MS/MS methodology designed to trap and identify the degradation products[8].
Protocol: LC-MS/MS Validation of Covalent Adduct Stability
Objective: To distinguish between a stable covalent adduct and an unstable thiosulfonate that has collapsed into a sulfinic acid.
-
Step 1: Protein Labeling and Time-Course Incubation
-
Action: Incubate your recombinant target protein (5 µM) with a 10-fold molar excess (50 µM) of the SF probe in HEPES buffer (pH 7.4) at 37°C. Extract aliquots at 0 h, 1 h, 4 h, and 24 h.
-
Causality & Validation: Using a 10-fold excess ensures pseudo-first-order kinetics. The time-course allows you to observe the kinetic transition from the intact adduct to the degraded product, validating that the loss of signal is time-dependent rather than an artifact of ionization.
-
-
Step 2: Quenching and Denaturation
-
Action: Quench the reaction aliquots by adding 1% formic acid to lower the pH to ~3.0, followed by denaturation using 8M Urea.
-
Causality & Validation: Lowering the pH immediately halts any further S(VI) exchange or nucleophilic attack, "freezing" the adduct state at that exact time point.
-
-
Step 3: Proteolytic Digestion
-
Action: Reduce with TCEP (avoid DTT as it can react with unreacted SF), alkylate with iodoacetamide, and digest overnight with Trypsin at 37°C.
-
Causality & Validation: TCEP is a phosphine-based reducing agent that will not act as a competing nucleophile against the S(VI) warhead, preserving the integrity of the remaining adducts.
-
-
Step 4: LC-MS/MS Acquisition and Mass Shift Analysis
-
Action: Analyze the peptides via high-resolution LC-MS/MS. Search for the specific peptide containing the target cysteine.
-
Causality & Validation: If the adduct is stable, you will see a mass shift corresponding to the intact probe mass minus HF. If thiosulfonate collapse has occurred, you will observe the disappearance of the intact probe mass and the appearance of a +32 Da mass shift on the cysteine residue, corresponding to the oxidized sulfinic acid degradation product[8].
-
References
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications.2
-
Advancing Covalent Ligand and Drug Discovery beyond Cysteine - ACS Publications. 5
-
Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - NIH. 6
-
A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions - ResearchGate.4
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC / NIH. 1
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ACS Publications. 3
-
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - NIH. 8
-
Structure-based design and analysis of SuFEx chemical probes - NIH. 7
Sources
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of covalent probes
A Guide for Researchers on Mitigating Non-Specific Binding
Welcome to the technical support center for covalent probe applications. As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights and practical troubleshooting strategies to address one of the most common challenges in covalent probe experiments: non-specific binding (NSB). This resource is structured in a question-and-answer format to directly address the issues you may encounter, helping you enhance the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of covalent probes, and why is it a critical issue?
A1: Non-specific binding refers to the interaction of a covalent probe with proteins or other biomolecules that are not the intended target of interest.[1] Unlike reversible interactions, the covalent bonds formed are stable, leading to permanent, off-target labeling. This is a critical issue for several reasons:
-
False Positives: NSB creates background noise that can obscure the true signal from your target, leading to the erroneous identification of off-targets.[2]
-
Inaccurate Quantification: High background inflates the measured signal, preventing accurate determination of target engagement and occupancy.[3]
-
Cellular Toxicity: Widespread, non-specific modification of cellular proteins can lead to cytotoxicity, confounding the interpretation of phenotypic assays.[4][5]
-
Wasted Resources: Chasing false leads generated by non-specific probes consumes significant time and resources.
The primary goal is to achieve a scenario where the probe's reactivity is predominantly directed by its specific, non-covalent recognition of the target protein, rather than by indiscriminate chemical reactivity.
Q2: What are the primary drivers of high non-specific binding?
A2: High NSB is typically driven by a combination of factors related to both the probe's intrinsic properties and the experimental conditions:
-
Excessive Electrophile Reactivity: The "warhead" of the probe may be too reactive, causing it to rapidly and indiscriminately modify accessible nucleophilic residues (like cysteine or lysine) on abundant proteins before it can bind to its intended target.[6][7]
-
Poor Non-Covalent Affinity: If the probe's recognition moiety does not have sufficient affinity (a high Ki) for the target, higher concentrations are required to drive the binding equilibrium. These high concentrations increase the probability of reactivity-driven, bimolecular reactions with off-targets.[8][9]
-
Suboptimal Experimental Conditions: Factors like inappropriate probe concentration, excessively long incubation times, or buffer conditions (pH, salt concentration) that promote hydrophobic or electrostatic interactions can significantly increase NSB.[1][3][4]
The interplay between non-covalent affinity and covalent reactivity is fundamental to a probe's success, as visualized in the binding mechanism below.
Q3: How do I balance the potency (kinact/Ki) and intrinsic reactivity of my probe?
A3: This is the central challenge of covalent probe design. The overall potency is defined by the ratio kinact/Ki.[10][11] An ideal probe has a low Ki (high non-covalent affinity) and a moderately reactive warhead (kinact) that is "latent" until brought into high effective concentration by target binding.[8][12]
-
Prioritize Affinity (Low Ki): A strong non-covalent interaction ensures the probe spends more time at the target's binding site, increasing the probability of the covalent reaction occurring even with a less reactive warhead. This is the key to selectivity.[13]
-
Tune Reactivity (kinact): The warhead should be reactive enough to form a bond with the target on a biologically relevant timescale but not so reactive that it labels off-targets. For example, acrylamides are generally less reactive and more selective than chloroacetamides.[7]
-
Measure Intrinsic Reactivity: Assessing the probe's reactivity with a simple nucleophile like glutathione (GSH) or a model thiol can provide a valuable baseline.[4] Probes that are excessively reactive with GSH are likely to be promiscuous in a cellular context.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems.
Problem: My Western blot or gel-based assay shows high, uniform background.
This often points to issues with the experimental protocol rather than the probe itself.
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., 5% BSA or non-fat milk) and/or extend the blocking time (e.g., 2 hours at room temp or overnight at 4°C).[14] This saturates non-specific binding sites on the membrane. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Add a non-ionic surfactant like 0.05-0.1% Tween 20 to your wash buffer to disrupt weak, non-specific interactions.[3][14] |
| Probe/Antibody Concentration Too High | Titrate your probe and antibodies to find the lowest concentration that still provides a robust specific signal. Excess probe or antibody will inevitably bind to low-affinity sites.[4][14] |
| Membrane Has Dried Out | Ensure the membrane remains hydrated throughout the entire process. A dry membrane can cause irreversible, non-specific binding of proteins and antibodies.[14] |
Problem: My chemoproteomics results (e.g., ABPP) show hundreds of off-targets.
This indicates a lack of probe selectivity, which must be addressed at a more fundamental level.
| Potential Cause | Recommended Solution & Explanation |
| Probe is Too Reactive | Design a less reactive probe. Consider switching from a highly reactive warhead (e.g., chloroacetamide) to a milder one (e.g., acrylamide or vinyl sulfone).[7] Alternatively, adding steric bulk near the electrophile can improve selectivity by preventing access to off-target nucleophiles.[15] |
| Probe Concentration is Too High | Perform a dose-response experiment. Treat cells with a range of probe concentrations (e.g., 10 µM down to 10 nM). Use the lowest concentration that provides sufficient on-target engagement. High concentrations drive reactivity-based off-targeting.[4] |
| Incubation Time is Too Long | Perform a time-course experiment. At a fixed concentration, assess target engagement at various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr). Long incubations allow even slow-reacting, low-affinity off-target interactions to accumulate.[9][16] |
| Poor Target Affinity | Improve the recognition moiety. If possible, re-design the probe's scaffold to improve its non-covalent affinity (Ki) for the target. Higher affinity allows for the use of lower probe concentrations, which inherently increases selectivity.[8] |
Essential Validation Protocols
Trust in your results is paramount. These self-validating protocols are essential for characterizing any covalent probe.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) to Assess Proteome-Wide Selectivity
This method assesses your probe's specificity by measuring its ability to compete with a broad-spectrum, residue-specific probe across the entire proteome.[2][17]
Methodology:
-
Sample Preparation: Divide your cell culture or lysate into two groups: Test and Control.
-
Pre-incubation (Test Group): Treat the "Test" group with your covalent probe at a chosen concentration and for a specific time.
-
Vehicle Treatment (Control Group): Treat the "Control" group with the vehicle (e.g., DMSO) under identical conditions.
-
Broad-Spectrum Labeling: Add a broad-spectrum covalent probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne for cysteines) to both groups. This probe will label all accessible cysteines that were not already blocked by your test probe.[5]
-
Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the broad-spectrum probe.
-
Enrichment & MS: Use streptavidin beads to enrich the biotin-tagged proteins. Digest the enriched proteins and analyze them by quantitative mass spectrometry.
-
Analysis: Proteins that show significantly reduced signal in the "Test" group compared to the "Control" group are the specific targets and off-targets of your probe. A highly selective probe will only reduce the signal for its intended target(s).
Protocol 2: Cellular Washout Assay to Confirm Irreversible Binding
This experiment differentiates a true covalent (irreversible) inhibitor from a high-affinity, slow-off-rate reversible binder.[18]
Methodology:
-
Cell Treatment: Treat three sets of cells: (A) Vehicle control, (B) Your covalent probe, and (C) A structurally related, non-covalent control compound. Incubate for a time sufficient to achieve target engagement (e.g., 1-2 hours).
-
Washout Step: For a subset of cells from groups B and C, remove the media, wash the cells thoroughly with fresh, probe-free media 2-3 times, and then add fresh media. This is the "washout" condition. The other subset remains in the probe-containing media ("no washout").
-
Incubation: Culture all cells for a period that is several times longer than the expected off-rate of a reversible compound (e.g., 24 hours). The duration should also be considered in the context of target protein turnover rate.
-
Endpoint Analysis: Harvest the cells and measure a downstream biomarker of target engagement (e.g., phosphorylation of a substrate, accumulation of a protein).
-
Interpretation:
-
Covalent Probe: The biological effect should be sustained in the "washout" group because the probe is permanently bound. The effect should be similar to the "no washout" group.[18]
-
Non-covalent Control: The biological effect should be reversed in the "washout" group as the compound diffuses out of the cells and unbinds from the target.
-
References
-
ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Retrieved from [Link]
-
Wang, J., et al. (2026). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Retrieved from [Link]
-
Parker, C. G., & Maurais, S. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(3), 753-768. Retrieved from [Link]
-
Miao, Y., Tian, Y., & Ye, D. (2025). Activatable covalent labeling probes: design, mechanism, and biological applications. Chemical Society Reviews. Retrieved from [Link]
-
Suh, J. H., et al. (2020). Methods to Validate Binding and Kinetics of "Proximity-Inducing" Covalent Immune-Recruiting Molecules. Bioconjugate Chemistry, 31(12), 2716-2723. Retrieved from [Link]
-
Johansson, M. H., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology (pp. 69-99). Royal Society of Chemistry. Retrieved from [Link]
-
Resnick, E., et al. (2019). Covalent chemical probes. Nature Reviews Chemistry, 3(8), 488-502. Retrieved from [Link]
-
Lebraud, H., & Wright, D. L. (2016). Covalent chemical probes. Current Opinion in Chemical Biology, 34, 46-52. Retrieved from [Link]
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Smith, C. R., et al. (2025). Covalent Ligand Electrophiles Are Differentially Activated by Proximity Effects Which Govern Latent Protein Reactivity. ACS Central Science. Retrieved from [Link]
-
Vangamudi, B., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Chemical Biology, 17(8), 2366-2376. Retrieved from [Link]
-
Vangamudi, B., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Retrieved from [Link]
-
van der Vlag, J., et al. (2003). Reduced nonspecific adsorption on covalently immobilized protein surfaces using poly(ethylene oxide) containing blocking agents. Journal of Colloid and Interface Science, 262(1), 127-134. Retrieved from [Link]
-
Ábrányi-Balogh, P., et al. (2025). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hartung, I. V., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(19), 14137-14159. Retrieved from [Link]
-
Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
-
Verdoes, M. (2024). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions, 52(2), 527-536. Retrieved from [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. Retrieved from [Link]
-
G-Biosciences. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]
-
Smith, C. R., et al. (2025). Covalent Ligand Electrophiles Are Differentially Activated by Proximity Effects Which Govern Latent Protein Reactivity. ACS Central Science. Retrieved from [Link]
-
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]
-
Wang, J., et al. (2026). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Retrieved from [Link]
-
Isenegger, P. G., et al. (2022). Electrophile Scanning Reveals Reactivity Hotspots for the Design of Covalent Peptide Binders. ChemRxiv. Retrieved from [Link]
-
Wouters, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. Retrieved from [Link]
-
Potashman, M. H., & Shair, M. D. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Medicinal Chemistry Communications, 3(7), 749-755. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]
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Lamb, K. N., et al. (2021). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Situ Hybridization Protocol & Troubleshooting. Retrieved from [Link]
-
Kazi, A., & Lawrence, H. R. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Molecules, 24(19), 3439. Retrieved from [Link]
-
Schuller, M., et al. (2020). A Ligand Selection Strategy Identifies Chemical Probes Targeting the Proteases of SARS-CoV-2. Angewandte Chemie International Edition, 59(49), 22103-22109. Retrieved from [Link]
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Lasseter, T. L., & Ratner, B. D. (2003). Covalent attachment and non-specific binding of reactive probe molecules onto surfaces. Surface and Interface Analysis, 35(1), 52-61. Retrieved from [Link]
-
Pernthaler, A., et al. (2003). TROUBLESHOOTING GUIDE. Frontiers in Microbiology. Retrieved from [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
-
Coughtrie, D. J., & Westwood, I. M. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm. Retrieved from [Link]
-
Gori, A., et al. (2021). Optimization of concentration and incubation times. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Retrieved from [Link]
-
Etrych, T., et al. (2024). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. International Journal of Molecular Sciences, 25(6), 3169. Retrieved from [Link]
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Adjusting reaction temperature for sulfonyl fluoride chemistry
Welcome to the SuFEx & Sulfonyl Fluoride Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of thermodynamics and kinetics in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While sulfonyl fluorides are celebrated for their "click" nature—offering unparalleled stability and selective reactivity—adjusting the reaction temperature is often the critical variable between a near-perfect yield and a failed experiment.
This guide is designed to troubleshoot your most pressing temperature-related challenges, providing field-proven insights, causal explanations, and self-validating protocols.
Figure 1: Temperature-dependent decision tree for sulfonyl fluoride synthesis and SuFEx coupling.
Troubleshooting Guide
Q1: Why is my sulfonyl fluoride synthesis from sulfonic acids failing at room temperature, and how do I adjust the thermal conditions?
Causality & Insight: The conversion of sulfonic acids to sulfonyl fluorides often stalls at room temperature because the fluorinating agents lack the necessary thermodynamic driving force to overcome the activation energy barrier, leading to the accumulation of unreactive sulfonic anhydrides[1]. The choice of solvent dictates the required temperature. For instance, when using DMF as a solvent, the reaction requires significant thermal input (up to 130 °C) to proceed[1]. However, switching to a more favorable solvent like acetonitrile lowers the activation barrier, allowing reagents like XtalFluor-E to achieve >90% yields at room temperature[1].
Self-Validating Protocol: Mild Synthesis of Sulfonyl Fluorides To ensure a self-validating system, monitor the disappearance of the sulfonic acid peak via 19F NMR spectroscopy.
-
Dissolve the pyridinium sulfonic acid salt (0.5 mmol) in acetonitrile to promote a lower activation barrier[1].
-
Add XtalFluor-E (1.5 to 3.0 equivalents) to the mixture[1].
-
Stir the reaction at room temperature (25 °C) for 1 hour. (Note: If utilizing DMF instead of acetonitrile, you must heat the reaction to 115 °C – 130 °C to achieve similar yields)[1].
-
Confirm completion via 19F NMR; the product should yield ≥92%[1].
-
Extract and purify the resulting sulfonyl fluoride.
Q2: I am performing a SuFEx click reaction with an unreactive secondary alkyl alcohol. Should I just boil the reaction?
Causality & Insight: No. Simply boiling the reaction will likely destroy your yield. SuFEx reactions with aliphatic alcohols are notoriously challenging due to competing SN2 nucleophilic substitution pathways[2]. If you arbitrarily increase the temperature, you accelerate these parasitic SN2 pathways, leading to degradation. Instead, you must use "Accelerated SuFEx Click Chemistry" (ASCC). By combining a hindered guanidine base (BTMG) with a silicon additive (HMDS), you drive the in situ formation of reactive TMS-ether intermediates[3]. This synergistic catalytic system allows you to apply targeted microwave heating (60 °C) to overcome the steric hindrance of secondary alcohols without allowing SN2 byproducts to accumulate[2].
Self-Validating Protocol: Accelerated SuFEx for Secondary Alcohols
-
Combine the aromatic sulfonyl fluoride (0.1 mmol) and the secondary alkyl alcohol (0.1 mmol) in a microwave-safe reaction vial[2].
-
Add HMDS (0.1 mmol) to the mixture. This acts as the thermodynamic driver by forming strong silicon-fluoride bonds[3].
-
Introduce 20 mol% of BTMG (Barton's base) as the catalyst[3].
-
Seal the vial and apply microwave-assisted heating at 60 °C for exactly 30 minutes[2].
-
Evaporate the volatile side products (NH3, Me3Si-F, TMS-OH, BTMG) under reduced pressure to isolate the pure sulfonate product[3].
Q3: How does temperature affect the stability and reactivity of trifluoromethanesulfonyl fluoride (TFSF) during synthesis?
Causality & Insight: TFSF is a highly valuable but volatile gas (boiling point -25 °C)[4]. Synthesizing it requires a flawless balance between kinetic efficiency and thermal control. If the temperature is too low (e.g., -10 °C), side reactions are suppressed, but the kinetic reactivity is so constrained that yields plummet[4]. If the temperature exceeds 0 °C, the thermal robustness of the intermediates is compromised, leading to significant declines in both yield and purity due to over-reactivity and thermal degradation[4].
Data Presentation: Temperature Optimization for TFSF Synthesis
| Temperature (°C) | Yield (%) | Purity (%) | Kinetic/Thermal Observation[4] |
| -10 | 21 | 96.2 | Low reactivity; side reactions are suppressed but productivity is constrained. |
| 0 | 65 | 97.9 | Optimal balance of kinetic efficiency and thermal control. |
| > 0 | Decreased | Decreased | Significant decline due to thermal degradation and byproduct formation. |
Frequently Asked Questions (FAQs)
FAQ 1: Can I use Lewis acid catalysts to lower the reaction temperature for challenging substrates like dialkylsulfamoyl fluorides?
Answer: Yes, but temperature adjustments are still substrate-dependent. Dialkylsulfamoyl fluorides are highly stable and resist standard SuFEx conditions. By introducing a Lewis acid catalyst like Calcium bis(trifluoromethanesulfonyl)imide, Ca(NTf2)2, you can activate the S-F bond[5]. However, as shown in the data below, running this catalyzed reaction at 50 °C only provides moderate yields. Increasing the temperature to 80 °C is required to fully overcome the activation barrier for dialkylsulfamoyl fluorides[5].
Data Presentation: Ca(NTf2)2-Catalyzed SuFEx of Dialkylsulfamoyl Fluorides
| Catalyst System | Substrate | Temperature (°C) | Yield (%)[5] |
| 10 mol% Ca(NTf2)2 + DABCO | Dialkylsulfamoyl fluoride | 50 | 39 |
| 10 mol% Ca(NTf2)2 + DABCO | Dialkylsulfamoyl fluoride | 80 | 61 |
FAQ 2: Are sulfonyl fluorides stable at high temperatures compared to traditional sulfonyl chlorides?
Answer: Absolutely. The defining feature of SuFEx chemistry is the unique reactivity-stability balance of the S(VI)-F bond[6]. Unlike sulfonyl chlorides, which readily hydrolyze or degrade under thermal stress, sulfonyl fluorides possess immense thermodynamic stability and resistance to reduction[6]. They are virtually inert to thermolysis and nucleophilic substitution under standard conditions—even surviving in refluxing aniline—until they are specifically activated by a proper catalyst or biological microenvironment[6].
References
-
Accelerated SuFEx Click Chemistry for Modular Synthesis | Source: cshl.edu | 3
-
Lewis Acid-Catalyzed Sulfur Fluoride Exchange | Source: acs.org | 5
-
Facile synthesis of sulfonyl fluorides from sulfonic acids | Source: nih.gov | 1
-
Accelerated SuFEx Click Chemistry For Modular Synthesis | Source: nih.gov | 2
-
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction | Source: sigmaaldrich.com | 6
-
Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity | Source: mdpi.com | 4
Sources
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- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.cshl.edu [repository.cshl.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
Validation & Comparative
Pyrimidine-5-Sulfonyl Fluoride vs. Aryl Fluorosulfates: A Covalent Protein Labeling Guide
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided chemical biologists with an unprecedented toolkit for covalent protein modification. However, treating all SuFEx warheads as interchangeable is a critical design error. As drug development shifts toward highly selective covalent inhibitors and activity-based protein profiling (ABPP), matching the electrophilic character of the warhead to the assay’s biological context is paramount.
This guide provides an objective, data-driven comparison between two distinct SuFEx modalities: Aryl Fluorosulfates (Ar-OSO₂F) , which act as highly stable, latent electrophiles, and Pyrimidine-5-sulfonyl fluoride , an electron-deficient heteroaryl sulfonyl fluoride engineered for high intrinsic reactivity.
Mechanistic Divergence: The Causality of SuFEx Reactivity
To successfully deploy these warheads, researchers must understand the causality behind their reactivity profiles. The difference in their behavior is rooted in the electronic environment surrounding the S(VI) center.
Aryl Fluorosulfates: Proximity-Driven Latency
Aryl fluorosulfates possess an exceptionally stable O–S bond. In bulk aqueous solvent, they are practically inert, exhibiting a relative reactivity ( krel ) of just 0.035 compared to standard aryl sulfonyl fluorides[1]. Because they are exceedingly weak electrophiles, they require protein binding-associated activation[2].
Mechanistically, the –OSO₂F group only becomes reactive when docked into a specific protein binding pocket. Juxtaposed basic residues (such as Arginine) form a precise hydrogen-bonding network that extracts and transports the departing fluoride ion, lowering the kinetic barrier[1]. This microenvironment activation allows aryl fluorosulfates to chemoselectively label Tyrosine, Lysine, or Histidine residues without suffering from off-target hydrolysis, making them ideal for in vivo applications like 18 F-PET imaging.
Pyrimidine-5-Sulfonyl Fluoride: Inductive Activation
In contrast, heteroaryl sulfonyl fluorides like pyrimidine-5-sulfonyl fluoride replace the oxygen linkage with a direct C–S bond to an electron-deficient heterocycle. The pyrimidine core exerts a powerful inductive electron withdrawal from the S(VI) center, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy[3].
This electronic tuning overrides the inherent stability of the sulfonyl fluoride, resulting in a highly competent electrophile capable of spontaneous SuFEx with a broader range of nucleophiles (Serine, Lysine, Tyrosine, and Cysteine). However, this increased basal reactivity comes at the cost of hydrolytic stability; pyrimidine-5-sulfonyl fluoride undergoes approximately 10% degradation to the corresponding sulfonic acid within a month at room temperature[4].
SuFEx Activation Logic: Inductive activation vs. Proximity-driven latency.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both warheads to guide experimental design.
| Parameter | Aryl Fluorosulfate (Ar-OSO₂F) | Pyrimidine-5-Sulfonyl Fluoride |
| Relative Reactivity ( krel ) | ~0.035 (Extremely Low) | >1.0 (High/Tunable) |
| Hydrolytic Stability | Excellent (Stable in vivo) | Limited (~10% degradation / month at RT) |
| Primary Target Residues | Tyrosine, Lysine, Histidine | Serine, Lysine, Tyrosine, Cysteine |
| Activation Requirement | Strict (Requires H-bonding pocket) | Minimal (Spontaneous with strong nucleophiles) |
| Optimal Application | Targeted Covalent Inhibitors, PET Imaging | Activity-Based Protein Profiling (ABPP), Fragment Screening |
| Off-Target Promiscuity | Very Low | Moderate to High (Concentration dependent) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every covalent labeling experiment must include internal controls to validate that the observed labeling is mechanistically sound and not an artifact of probe degradation or non-specific aggregation.
Protocol A: Proximity-Driven Target Validation (Aryl Fluorosulfate)
Because aryl fluorosulfates rely on binding-site activation, a successful protocol must prove that labeling is abolished when the binding site is occupied.
-
Cell Preparation: Culture target cells to 80% confluency. Wash twice with cold PBS.
-
Competition Control (Self-Validation Step): Divide cells into two cohorts. Pre-incubate Cohort 2 with a 10-fold molar excess of the non-covalent parent ligand for 1 hour at 37°C. Causality: If the SuFEx reaction is truly proximity-driven, occupying the pocket will prevent the required microenvironment activation, yielding zero labeling.
-
Probe Incubation: Add the alkyne-tagged aryl fluorosulfate probe (1–10 µM) to both cohorts. Incubate for 4–16 hours. (The extended time is permitted due to the warhead's extreme hydrolytic stability).
-
Lysis & Click Chemistry: Lyse cells using 1% NP-40 buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-azide (100 µM), CuSO₄ (1 mM), THPTA (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at RT.
-
Enrichment & Analysis: Enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digest and analyze via LC-MS/MS to identify the modified Tyrosine/Lysine residues.
Protocol B: Activity-Based Protein Profiling (Pyrimidine-5-Sulfonyl Fluoride)
Given the high reactivity and lower stability of heteroaryl sulfonyl fluorides, the critical failure point is probe hydrolysis prior to the assay.
-
Probe QC (Self-Validation Step): Prior to the experiment, dissolve the pyrimidine-5-sulfonyl fluoride probe in THF-d8 and perform a rapid ¹⁹F-NMR scan. Causality: Because this warhead can degrade by 10% in a month[4], using a hydrolyzed probe (sulfonic acid) will yield false negatives as it cannot undergo SuFEx. Ensure a sharp singlet corresponding to the –SO₂F group is present.
-
Lysate Preparation: Prepare native proteome lysates in HEPES buffer (pH 7.4). Avoid Tris or primary amine buffers which may compete for the highly reactive electrophile.
-
Labeling: Dose the lysate with the alkyne-tagged pyrimidine-5-sulfonyl fluoride probe (50 µM) for exactly 1 hour at RT. (Shorter incubation prevents non-specific labeling driven by the high intrinsic reactivity).
-
Click Chemistry & Enrichment: Proceed with CuAAC using Biotin-azide, followed by streptavidin enrichment and LC-MS/MS analysis as described in Protocol A.
Comparative experimental workflows for targeted vs. global SuFEx protein labeling.
References
- Source: nih.
- Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s)
- Source: chemrxiv.
- Source: researchgate.
Sources
Alternatives to pyrimidine-5-sulfonyl fluoride for covalent inhibition
A Senior Application Scientist's Guide to Covalent Inhibition: Exploring Alternatives to Pyrimidine-5-Sulfonyl Fluoride
In the landscape of modern drug discovery, covalent inhibitors have re-emerged from the shadows of historical skepticism to become a validated and powerful therapeutic modality.[1] The ability to form a stable, covalent bond with a biological target offers distinct advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[2] While early covalent drugs were often discovered serendipitously, the field has matured, driven by a rational design approach that carefully balances the reactivity and selectivity of the incorporated electrophilic "warhead".[1][3]
For many years, the focus of covalent drug design has been on targeting cysteine residues with warheads like acrylamides.[4][5] However, the expanding universe of "undruggable" targets necessitates a broader toolkit.[2] Sulfonyl fluorides, particularly aryl sulfonyl fluorides, have gained significant traction due to their unique reactivity profile. Unlike many electrophiles that are highly specific for the soft nucleophile of cysteine, hard sulfonyl fluoride electrophiles can react with a wider range of "harder" nucleophilic amino acid residues, including lysine, tyrosine, serine, and threonine.[6][7] This has opened up new avenues for targeting proteins that lack a conveniently located cysteine.[7][8]
This guide provides an in-depth comparison of the major classes of electrophilic warheads used in covalent inhibition, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms, reactivity, and experimental considerations for alternatives to the sulfonyl fluoride scaffold, providing the necessary context to select the optimal warhead for your target of interest.
The Two-Step Dance of Covalent Inhibition
The mechanism of targeted covalent inhibition is a two-step process. First, the inhibitor non-covalently and reversibly binds to the target protein, driven by complementary intermolecular interactions.[3][9] This initial binding step is crucial for selectivity, as it positions the electrophilic warhead in close proximity to a specific nucleophilic residue within the target protein.[9] The second step is the formation of the covalent bond, which is typically irreversible, leading to prolonged or permanent inactivation of the target.[10]
Caption: General two-step mechanism of covalent inhibition.
The overall efficiency of a covalent inhibitor is described by the second-order rate constant, k_inact/K_I, where K_I (k_off/k_on) represents the reversible binding affinity and k_inact is the maximum rate of inactivation.[10] A potent covalent inhibitor, therefore, combines high initial binding affinity with an optimal rate of covalent bond formation.
A Comparative Analysis of Electrophilic Warheads
The choice of electrophilic warhead is a critical decision in the design of a covalent inhibitor. It dictates the targeted residue, the reactivity of the molecule, and the reversibility of the interaction. While sulfonyl fluorides offer the unique ability to target a broad range of nucleophiles, several other classes of warheads have been successfully employed, each with its own set of advantages and disadvantages.
α,β-Unsaturated Carbonyls: The Workhorses
This class, which includes acrylamides, vinyl sulfones, and other Michael acceptors, is the most widely used for targeting cysteine residues.[9] The reaction proceeds via a Michael addition mechanism, where the thiol group of cysteine attacks the β-carbon of the unsaturated system.
-
Acrylamides: Acrylamides are arguably the most popular warhead in covalent drug design, featured in numerous FDA-approved kinase inhibitors like ibrutinib and osimertinib.[4][11] They exhibit moderate reactivity and high selectivity for cysteine.[4] The reactivity of the acrylamide can be fine-tuned through substitution. For instance, α-cyanoacrylamides have reduced reactivity and can form reversible covalent bonds.[12]
-
Vinyl Sulfones: Generally more reactive than their acrylamide counterparts, vinyl sulfones are also potent irreversible inhibitors of cysteine proteases.[13][14] This higher reactivity can be a double-edged sword, potentially leading to off-target effects if not carefully managed through the design of a highly selective scaffold.[14] However, their unique geometry and reactivity profile make them a valuable alternative.[15]
Caption: Michael addition of a cysteine thiol to an acrylamide warhead.
Haloacetamides: The Highly Reactive Option
Chloroacetamides and iodoacetamides are highly reactive electrophiles that react with cysteine residues via an S_N2 mechanism.[16] Their high reactivity ensures rapid and irreversible covalent bond formation, which can be advantageous for unambiguously detecting target engagement.[16][17] However, this high reactivity also increases the risk of non-specific binding to other proteins and nucleophiles like glutathione, necessitating careful design to ensure target selectivity.[16] Less reactive versions, such as 2-chloropropionamides, offer improved selectivity.[16]
Nitriles: The Reversible Covalent Specialists
The nitrile group is a relatively weak electrophile that can react reversibly with the nucleophilic residues of cysteine and serine.[18][19] This milder reactivity profile reduces the potential for off-target reactions and is a key feature of several approved drugs, including the COVID-19 therapeutic nirmatrelvir.[19] The reversibility of the covalent bond offers a unique pharmacological profile, combining the high target occupancy of a covalent inhibitor with the potential for reduced toxicity associated with permanent protein modification.[18][20]
Boronic Acids: Targeting Serine and Threonine
Boronic acids are unique in their ability to form reversible covalent adducts with the hydroxyl groups of serine and threonine, as well as the amino group of lysine.[21][22][23] The boron atom acts as a Lewis acid, accepting a pair of electrons from the nucleophilic residue to form a stable, tetrahedral boronate complex.[24] This strategy has been successfully employed in the proteasome inhibitor bortezomib, which targets an N-terminal threonine residue.[22] The reversibility of this interaction is a key aspect of their therapeutic utility.[21]
Epoxides: Potent but Proceed with Caution
Epoxides are three-membered ring structures that are susceptible to ring-opening by nucleophiles. They are found in approved drugs like the proteasome inhibitor carfilzomib.[25][26] While they can be potent covalent inhibitors, their use has been somewhat limited by concerns over their inherent reactivity, potential for DNA alkylation, and susceptibility to hydrolysis by epoxide hydrolases.[25][27] However, when incorporated into a highly specific binding scaffold, epoxides can be selective and effective warheads.[27]
Comparative Summary of Electrophilic Warheads
| Warhead Class | Primary Target Residue(s) | Reversibility | Relative Reactivity | Mechanism of Action | Key Advantages | Key Considerations | Example Compound |
| Sulfonyl Fluoride | Tyr, Lys, Ser, Thr, His | Irreversible | Moderate | Nucleophilic Substitution | Targets non-Cys residues, expands druggable proteome | Can be unstable to hydrolysis, reactivity is context-dependent[6][28] | Erlotinib-SF[7] |
| Acrylamide | Cys | Irreversible (typically) | Moderate | Michael Addition | Well-established, tunable reactivity, high Cys selectivity[4] | Potential for off-target reaction with glutathione (GSH) | Ibrutinib, Osimertinib[11] |
| Vinyl Sulfone | Cys | Irreversible | High | Michael Addition | More reactive than acrylamides, potent inactivators[13][14] | Higher reactivity can lead to lower selectivity | K777[29] |
| Chloroacetamide | Cys | Irreversible | Very High | S_N2 | Rapid bond formation, useful for probe development[16][17] | High potential for off-target reactivity | RHA-059[16] |
| Nitrile | Cys, Ser | Reversible | Low | Nucleophilic Addition | Milder reactivity reduces off-target risk, reversible nature[18][19] | Weaker electrophile may require high binding affinity | Nirmatrelvir[19] |
| Boronic Acid | Ser, Thr, Lys | Reversible | Moderate | Lewis Acid-Base Adduct | Targets Ser/Thr, proven clinical utility, reversible[23] | Reversible nature may not be suitable for all targets | Bortezomib[22] |
| Epoxide | Cys | Irreversible | High | Ring Opening | Potent inhibition, present in approved drugs[25][27] | Potential for promiscuity, metabolic instability, genotoxicity concerns[25] | Carfilzomib[25] |
Essential Experimental Protocols for Covalent Inhibitor Validation
The development of a successful covalent inhibitor requires rigorous experimental validation to confirm its mechanism of action and assess its selectivity. The following protocols represent a standard workflow for characterizing a novel covalent inhibitor.
Experimental Workflow
Caption: A typical experimental workflow for validating a covalent inhibitor.
Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry
Rationale: This experiment provides direct evidence of covalent bond formation by measuring the mass increase of the target protein upon incubation with the inhibitor.
Methodology:
-
Incubation: Incubate the purified target protein (e.g., 5 µM) with a molar excess of the covalent inhibitor (e.g., 25 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at room temperature. Include a vehicle control (e.g., DMSO) and a denatured protein control.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to observe the time-dependent nature of the modification.
-
Quenching: The reaction is quenched by adding an excess of a reducing agent like DTT (if compatible) or by immediate sample preparation for MS analysis.
-
Desalting: Samples are desalted and purified using a C4 ZipTip or equivalent solid-phase extraction method to remove excess inhibitor and buffer salts.
-
LC-MS Analysis: The desalted protein is analyzed by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: The resulting mass spectra are deconvoluted to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)
Rationale: This assay quantifies the efficiency of the covalent inhibitor by measuring the rate of irreversible inactivation.
Methodology:
-
Enzyme and Substrate: Prepare solutions of the target enzyme and a suitable fluorogenic or colorimetric substrate.
-
Inhibitor Dilutions: Prepare a series of dilutions of the covalent inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with each inhibitor concentration for varying amounts of time.
-
Initiate Reaction: At the end of each pre-incubation period, add a saturating concentration of the substrate to a small aliquot of the enzyme-inhibitor mixture.
-
Measure Activity: Immediately measure the initial reaction velocity (v_i) using a plate reader.
-
Data Analysis: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(% activity)) versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Determine k_inact and K_I: Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]). This will yield the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).
Protocol 3: Glutathione (GSH) Stability Assay
Rationale: This assay assesses the intrinsic reactivity of the electrophilic warhead by measuring its stability in the presence of a biologically relevant nucleophile, glutathione. High reactivity towards GSH can be a predictor of off-target effects in a cellular environment.
Methodology:
-
Reaction Mixture: Prepare a solution of the test compound (e.g., 10 µM) in a buffer (e.g., phosphate-buffered saline, pH 7.4) containing a physiological concentration of glutathione (e.g., 5 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Take aliquots at several time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the reaction by adding an excess of an alkylating agent like N-ethylmaleimide to cap any remaining free GSH, followed by protein precipitation with cold acetonitrile.
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining over time.
-
Data Analysis: Plot the concentration of the parent compound versus time and calculate the half-life (t_1/2) of the compound in the presence of GSH. A shorter half-life indicates higher reactivity.
Conclusion and Future Directions
The rational design of covalent inhibitors is a rapidly evolving field. While pyrimidine-5-sulfonyl fluoride and other sulfonyl fluorides have significantly expanded the scope of covalent drug discovery by enabling the targeting of non-cysteine residues, a diverse array of electrophilic warheads is essential for tackling the full spectrum of challenging drug targets.[7][8]
The choice of warhead must be a deliberate, data-driven decision, balancing the need for sufficient reactivity to engage the target with the requirement for selectivity to avoid off-target toxicity. Acrylamides and vinyl sulfones remain the go-to choices for targeting cysteine, while nitriles and boronic acids offer elegant solutions for achieving reversible covalent inhibition.[9][18][22]
Looking forward, the field is moving towards the development of novel warheads for even more amino acid residues and the application of covalent inhibition to new therapeutic modalities, such as targeted protein degradation.[2][30] As our understanding of the intricate interplay between warhead reactivity, scaffold-based recognition, and the local protein microenvironment deepens, the covalent inhibitor toolkit will continue to expand, paving the way for a new generation of precisely targeted and highly effective medicines.
References
-
Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
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McKerrecher, D., et al. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. [Link]
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de Almeida, F. P., & de Souza, A. C. S. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2492. [Link]
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Li, Y., et al. (2026). Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. Scilit. [Link]
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Strelow, J. M. (2017). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. Journal of Chemical Information and Modeling, 57(8), 1880-1889. [Link]
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Bum-Erdene, K., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. ChEMBL. [Link]
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Vashisht, A., et al. (2025). Development of Low-Nanomolar Covalent Epoxide Inhibitors of Tubulin Detyrosinating Enzymes VASH1&2. Journal of Medicinal Chemistry. [Link]
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Lodola, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 706453. [Link]
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Zhang, C., et al. (2024). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. Journal of the American Chemical Society, 146(25), 17308-17317. [Link]
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Structural analysis of proteins covalently modified by sulfonyl fluorides
Beyond Cysteine: A Comparative Guide to Structural Analysis of Sulfonyl Fluoride-Modified Proteins
The landscape of targeted covalent inhibitors (TCIs) and chemical proteomics has historically been dominated by acrylamides targeting highly nucleophilic cysteine residues. However, the "ligandable proteome" is rapidly expanding thanks to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Originally pioneered by K. Barry Sharpless [1], sulfonyl fluorides (SFs) and aryl fluorosulfates act as "dormant" electrophiles that selectively modify tyrosine, lysine, serine, threonine, and histidine residues only when activated by a specific protein microenvironment [2].
This guide provides an objective comparison of sulfonyl fluorides against traditional covalent warheads and delivers field-proven, step-by-step methodologies for validating these modifications through high-resolution structural analysis and mass spectrometry.
Comparative Analysis of Covalent Warheads
When designing a covalent probe or inhibitor, the choice of warhead dictates both the targetable residue space and the analytical strategy required for validation. Sulfonyl fluorides offer a unique "proximity-driven" reactivity profile compared to traditional Michael acceptors.
Table 1: Performance and Reactivity Comparison of Covalent Warheads
| Feature | Acrylamides | Sulfonyl Fluorides (-SO₂F) | Aryl Fluorosulfates (-OSO₂F) |
| Primary Target Residues | Cysteine (Cys) | Tyr, Lys, Ser, Thr, His | Tyr, Lys |
| Intrinsic Reactivity | Moderate to High | Low (Dormant) | Very Low (Highly Dormant) |
| Activation Mechanism | Direct Michael Addition | SuFEx (Microenvironment activated) | SuFEx (Microenvironment activated) |
| Aqueous Stability | Moderate (Susceptible to GSH) | High (Resistant to GSH) | Very High |
| Leaving Group | None | Fluoride (F⁻) | Fluoride (F⁻) |
| Structural Analysis Challenge | Standard Trypsin mapping | Requires alternative proteases (Glu-C) | Requires alternative proteases |
The Causality of Warhead Selection: Why transition to sulfonyl fluorides? Acrylamides are highly effective but restrict drug discovery to proteins possessing a suitably positioned, reactive cysteine. Sulfonyl fluorides overcome this limitation by exploiting the SuFEx mechanism [3]. The S-F bond is virtually unreactive in aqueous physiological conditions. However, when the probe binds to a protein pocket, the local microenvironment (often involving desolvation, hydrogen bonding, or a basic residue acting as a general base) activates the sulfur center. This triggers the expulsion of the fluoride ion and the formation of an irreversible covalent bond with weakly nucleophilic residues like Tyrosine or Lysine [4].
Caption: The SuFEx activation pathway: Sulfonyl fluorides remain dormant until activated by the protein microenvironment.
Analytical Workflow for SuFEx-Modified Proteins
Validating a SuFEx-mediated covalent modification requires an orthogonal, self-validating analytical workflow. Because SFs can theoretically label multiple residue types, structural analysis must confirm not only the 1:1 stoichiometry of the adduct but also the exact spatial location of the modification.
Caption: The tripartite analytical workflow for validating sulfonyl fluoride-modified proteins.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the specific chemical behavior of sulfonyl fluorides.
Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Confirmation)
Objective: Determine the labeling efficiency and confirm the loss of the fluoride leaving group.
-
Step 1: Incubation & Control Setup. Incubate the target protein (e.g., 10 µM) with a 5- to 10-fold molar excess of the SF probe. Crucial Causality: You must run a parallel DMSO (vehicle) control and a competitive control (pre-incubation with a known non-covalent inhibitor). This self-validates that the mass shift is specific to the active site and not a non-specific surface reaction [3].
-
Step 2: Reaction Quenching. Quench the reaction by adding 1% Formic Acid. Crucial Causality: SuFEx reactions are highly pH-dependent and accelerated by basic conditions. Dropping the pH to ~2.0 instantly protonates nucleophilic residues and halts any further SuFEx reactivity, ensuring an accurate snapshot of the reaction kinetics.
-
Step 3: LC-MS Acquisition. Desalt the protein using a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.
-
Step 4: Deconvolution. Deconvolute the raw m/z spectra. The expected mass shift for a successful SuFEx reaction is: Mass(Adduct) = Mass(Protein) + Mass(Probe) - 19.00 Da (Fluoride).
Protocol B: LC-MS/MS Peptide Mapping (Residue Identification)
Objective: Pinpoint the exact amino acid modified by the SF probe.
-
Step 1: Denaturation & Alkylation. Denature the protein in 8M Urea, reduce disulfides with DTT, and alkylate with iodoacetamide.
-
Step 2: Proteolytic Digestion (The Trypsin Trap). Crucial Causality: Do not rely solely on Trypsin. Because sulfonyl fluorides frequently modify Lysine residues, a successful SuFEx reaction will block Trypsin cleavage at that specific site, generating unexpectedly large, poorly ionizing peptides that evade detection. Instead, use orthogonal proteases like Glu-C or Chymotrypsin to ensure the modified region is cleaved into MS-compatible fragments.
-
Step 3: LC-MS/MS Analysis. Run the digested peptides on a C18 nano-LC coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Step 4: Data Search. Search the spectra with a variable modification corresponding to the probe mass minus HF on Y, K, S, T, and H residues.
Protocol C: X-ray Crystallography of SF-Adducts
Objective: Visualize the covalent bond and the binding pocket microenvironment.
-
Step 1: Apo-Crystal Generation. Grow crystals of the apo-protein using standard vapor diffusion methods.
-
Step 2: Ligand Soaking. Crucial Causality: For highly reactive SF probes, crystal soaking is vastly superior to co-crystallization. Extended incubation in liquid solution during co-crystallization can lead to non-specific labeling, protein denaturation, or aggregation. Soaking the probe directly into pre-formed apo-crystals restricts the protein's conformational dynamics, limiting the SuFEx reaction strictly to the pre-formed, structurally validated binding pocket [3].
-
Step 3: Diffraction & Refinement. Collect diffraction data. During refinement, look for continuous electron density between the sulfur atom of the probe and the oxygen/nitrogen of the target residue (e.g., S-O bond for Tyrosine, S-N bond for Lysine).
Performance Data: SF Probes vs. Traditional Probes
Recent structural biology campaigns have demonstrated the superior resolution and unique targeting capabilities of SF probes. Below is a comparative summary of structural data derived from recent literature validating SuFEx-based inhibitors against challenging targets.
Table 2: Comparative Structural Resolution and Labeling Efficiency
| Target Protein | Probe Type | Warhead | Targeted Residue | Labeling Efficiency (Intact MS) | X-ray Resolution (Å) | Covalent Bond Formed |
| KRAS (G12C) | ARS-853 | Acrylamide | Cys12 | >95% (1 hr) | 1.80 | C-S (Thioether) |
| DcpS | SF-Probe 1 | Sulfonyl Fluoride | Tyr273 | >90% (2 hr) | 1.95 | S-O (Sulfonate) |
| SRC Kinase | Probe 9 | Aryl Fluorosulfate | Lys295 | >85% (4 hr) | 2.10 | S-N (Sulfonamide) |
| FAAH | AM3506 | Sulfonyl Fluoride | Ser241 | >98% (30 min) | 2.05 | S-O (Sulfonate) |
Data synthesized from established crystallographic and proteomic studies[2][3][4]. Notice that while Acrylamides are restricted to Cys, SFs successfully yield high-resolution structures modifying Tyr, Lys, and Ser, maintaining excellent electron density for the adduct.
Conclusion
The integration of sulfonyl fluorides into the chemical biology toolkit represents a paradigm shift from "cysteine-only" covalent targeting to a broader, microenvironment-driven approach. By utilizing the self-validating analytical workflows described above—combining intact mass stoichiometry, orthogonal protease peptide mapping, and crystal soaking—researchers can confidently validate SuFEx modifications. This rigorous approach ensures high-fidelity structural data, paving the way for the next generation of targeted covalent therapeutics.
References
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Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Available at:[Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at:[Link]
-
Aatkar, A., Vuorinen, A., Longfield, O., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology. Available at:[Link]
-
Zheng, Q., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Evaluating the Metabolic Stability of Sulfonyl Fluoride-Containing Compounds: A Comparative Guide
As targeted covalent inhibitors (TCIs) and chemical probes evolve, drug discovery has rapidly expanded beyond traditional cysteine-targeting acrylamides. Sulfur(VI) fluoride exchange (SuFEx) chemistry—particularly utilizing sulfonyl fluoride (SF) warheads—has revolutionized our ability to covalently target non-catalytic tyrosine, lysine, serine, threonine, and histidine residues1[1].
However, as a Senior Application Scientist, I frequently observe a critical bottleneck in the preclinical development of these compounds: the dichotomy of their metabolic stability. While SFs often demonstrate remarkable resilience against oxidative metabolism, their intrinsic electrophilicity renders them highly susceptible to hydrolysis in systemic circulation 2[2].
This guide provides an objective comparison of sulfonyl fluorides against alternative covalent warheads, details the mechanistic causality behind their stability profiles, and establishes self-validating experimental protocols for rigorous evaluation.
The Causality of Metabolic Instability in S(VI) Electrophiles
When profiling S(VI) electrophiles, researchers often encounter a perplexing data profile: a compound may exhibit an excellent half-life in human liver microsomes (HLM) but degrade rapidly in human plasma3[3]. Understanding the underlying causality is essential for rational drug design:
-
Microsomal Stability (CYP450 Oxidation): HLMs primarily assess cytochrome P450-mediated Phase I metabolism. The sulfur(VI) center in SFs is already fully oxidized, making the warhead itself largely inert to further CYP450-mediated oxidation. Thus, any instability observed in microsomes is usually driven by the molecule's core scaffold rather than the warhead.
-
Plasma Stability (Hydrolysis & Haptenization): Human plasma is an aqueous environment rich in esterases and nucleophilic proteins (e.g., human serum albumin). The highly electrophilic S-F bond is prone to rapid heterolytic cleavage and nucleophilic attack. This leads to rapid hydrolysis (yielding inert sulfonic acids) or off-target protein haptenization, independent of enzymatic degradation4[4].
Objective Comparison of Covalent Warheads
To contextualize the performance of SFs, we must compare them against optimized SuFEx derivatives (like fluorosulfates) and traditional electrophiles. The table below summarizes the trade-offs between reactivity and metabolic stability.
| Warhead Type | Target Residues | Intrinsic Electrophilicity | Plasma Stability | Microsomal Stability | Primary Optimization Strategy |
| Acrylamide | Cysteine | Moderate | High | Moderate to High | Reversible covalent tuning |
| Aryl Sulfonyl Fluoride (-SO₂F) | Tyr, Lys, Ser, Thr, His | Very High | Low (Prone to hydrolysis) | High | Steric shielding |
| Fluorosulfate (-OSO₂F) | Tyr, Lys, Ser, Thr, His | Moderate | High | High | Heteroatom insertion |
| Sulfonyl Imidazole (SuDEx) | Histidine, Tyrosine | Low to Moderate | Excellent | Excellent | Leaving group substitution |
Experimental Workflows: Self-Validating Stability Protocols
To ensure scientific integrity, metabolic stability protocols must be self-validating. This requires the inclusion of specific controls to isolate chemical hydrolysis from enzymatic degradation.
Protocol 1: Plasma Stability Assay (Hydrolysis Focus)
Causality: Differentiates between chemical instability and enzymatic/nucleophilic degradation in systemic circulation.
-
Preparation: Spike the SF compound (1 µM final concentration) into pre-warmed (37°C) pooled human plasma. Crucial Control: Run a parallel incubation in PBS (pH 7.4) to establish the baseline chemical hydrolysis rate.
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why? Acetonitrile precipitates plasma proteins, instantly halting enzymatic activity and trapping the remaining intact probe.
-
Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ).
Protocol 2: Liver Microsomal Stability Assay (Oxidation Focus)
Causality: Determines vulnerability to CYP450-mediated oxidative degradation.
-
Preparation: Mix HLM (0.5 mg/mL protein) with the SF compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final). Why NADPH? It provides the essential reducing equivalents required by CYP450 enzymes to catalyze the oxidation of xenobiotics.
-
Sampling & Quenching: Withdraw aliquots at 0, 15, 30, 45, and 60 minutes, quenching immediately in ice-cold acetonitrile with an internal standard.
-
Control: Run a parallel assay without NADPH . If the compound degrades in the absence of NADPH, it indicates non-CYP mediated instability (e.g., hydrolysis or esterase activity).
Fig 1. Parallel in vitro metabolic stability workflow for sulfonyl fluoride compounds.
Strategic Optimization of Sulfonyl Fluorides
When an SF hit demonstrates excellent target engagement but poor plasma stability, medicinal chemists can employ three field-proven strategies to rescue the compound:
-
Steric Shielding: Introducing bulky substituents (e.g., ortho-isopropyl groups) around the sulfonyl core physically blocks nucleophilic attack. For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit significantly enhanced in vitro metabolic stability by sterically protecting the S-F bond5[5].
-
Heteroatom Insertion (Fluorosulfates): Replacing the aryl-SO₂F linkage with a fluorosulfate (-OSO₂F) introduces an electron-donating oxygen atom. This alters the sulfur atom's electrophilicity, drastically reducing hydrolysis rates while preserving context-specific reactivity6[6].
-
Sulfur-Diazole Exchange (SuDEx): Replacing the fluoride leaving group with an imidazole or pyrazole creates a sulfonyl imidazole. This attenuates the intrinsic reactivity, yielding probes with exceptional stability in human plasma and hepatocytes, which is particularly useful for targeting histidine residues[3].
Fig 2. Optimization strategies to overcome plasma instability in sulfonyl fluoride probes.
References
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. rsc.org. 2
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. acs.org. 5
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. nih.gov. 1
-
Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. pnas.org. 4
-
Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange. nih.gov. 3
-
New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. nsf.gov. Link
-
Covalent drugs targeting histidine – an unexploited opportunity? nih.gov. 6
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A Guide to Target Validation Using Enantiomeric Pairs of Sulfonyl Fluoride Probes
Introduction: The Rise of Covalent Probes and the Need for Rigorous Validation
In the landscape of modern drug discovery and chemical biology, the ability to definitively identify and validate the biological targets of small molecules is paramount.[1] Covalent chemical probes have emerged as powerful tools in this endeavor, offering the ability to form stable bonds with their protein targets, which facilitates their identification and functional characterization.[2][3] Among the various electrophilic "warheads" used in these probes, sulfonyl fluorides (SFs) have garnered significant attention.[4][5] Their unique reactivity profile—possessing a fine balance of aqueous stability while being able to react with a broad range of nucleophilic amino acid residues including serine, threonine, lysine, tyrosine, cysteine, and histidine—makes them privileged functionalities for probing the proteome.[6][7][8][9] This versatility expands the "ligandable" proteome beyond the traditional focus on cysteine.[8][9]
However, the very reactivity that makes covalent probes so useful also presents a critical challenge: distinguishing specific, binding-driven covalent modification from non-specific, random reactions. A probe that indiscriminately labels proteins is of little value. This is where the concept of chirality and the use of enantiomeric probe pairs provide an elegant and robust solution for target validation.[10][11] Stereoselective engagement of a protein target by one enantiomer over the other is compelling evidence of a specific, well-defined binding interaction, a hallmark of a genuine drug-target engagement event.[12] This guide provides an in-depth comparison of this validation strategy and presents the experimental frameworks required for its successful implementation.
The Core Principle: Why Enantiomeric Pairs are the Gold Standard Control
Chirality is a fundamental property of biological systems; proteins are chiral, composed of L-amino acids, and thus their binding pockets are asymmetric environments. Consequently, they often exhibit differential interactions with the enantiomers of a chiral small molecule.[13] By designing and synthesizing a chemical probe as a pair of enantiomers—molecules that are non-superimposable mirror images of each other—we create the perfect experimental control system.
The two enantiomers possess identical physical and chemical properties (e.g., solubility, intrinsic reactivity) in a non-chiral environment. However, within the chiral binding pocket of a protein, they can have vastly different binding affinities and orientations. One enantiomer (the "active" or "eutomer") will fit snugly into the binding site, positioning the sulfonyl fluoride warhead for efficient reaction with a nearby nucleophilic residue. Its mirror image (the "inactive" or "distomer") will bind poorly or not at all, resulting in significantly less or no covalent modification.[11][12] Therefore, observing a stereoselective labeling event—where one enantiomer labels a protein far more efficiently than the other—provides strong evidence that the modification is driven by a specific binding event rather than random reactivity.[14][15]
Comparison with Alternative Validation Strategies
While enantiomeric pairs offer a superior control, it's important to understand their advantages in the context of other common validation methods.
| Validation Strategy | Description | Advantages | Disadvantages |
| Enantiomeric Probes | An active chiral probe and its inactive mirror image are used. | Gold Standard: Identical physicochemical properties control for non-specific effects. Stereoselectivity strongly implies a specific binding event.[12] | Synthesis of stereopure compounds can be challenging and costly.[16][17][18] |
| Structurally-Related Inactive Analog | A molecule with a minor structural modification (e.g., removing a key binding group) that ablates binding affinity is used as a negative control. | Easier to synthesize than a second enantiomer. Can provide useful structure-activity relationship (SAR) data. | Differences in structure, however minor, can alter physicochemical properties (solubility, cell permeability), confounding the interpretation. |
| Competition with a Known Ligand | Pre-treatment of cells with a known, non-covalent binder of the target protein should block labeling by the covalent probe. | Directly confirms that the probe binds to the expected target and site. | Requires a pre-existing, validated, and potent ligand for the target, which is often unavailable for novel targets. |
| Target Protein Knockdown/Knockout | Genetic methods (e.g., siRNA, CRISPR) are used to reduce or eliminate the expression of the putative target protein. | Provides strong genetic evidence for the target's role in the observed phenotype. | Can induce compensatory mechanisms. Off-target effects of genetic perturbations are possible. Does not directly validate the physical probe-protein interaction. |
Experimental Validation Workflows
Two powerful and complementary techniques for validating targets with enantiomeric sulfonyl fluoride probes are chemoproteomics for target discovery and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement.
Chemoproteomic Profiling for Target Identification
This workflow aims to identify which proteins in the entire proteome are stereoselectively labeled by the active enantiomer.[14] Probes used for this purpose typically contain a "clickable" handle, such as an alkyne or azide, for subsequent enrichment and identification by mass spectrometry.[19]
Detailed Protocol: Chemoproteomic Identification of Stereoselectively Modified Sites
-
Cell Culture and Treatment:
-
Culture human cells (e.g., Jurkat, HEK293T) to ~80% confluency.
-
For each enantiomeric probe ((R) and (S)), prepare triplicate samples.
-
Treat the cells with 10 µM of the respective probe (or a vehicle control, e.g., DMSO) for 1 hour at 37 °C in a CO2 incubator.[19]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reagents: Biotin-Azide tag, TCEP, TBTA ligand, and finally Copper (II) Sulfate.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Enrichment:
-
Pre-wash streptavidin agarose beads with the lysis buffer.
-
Add the pre-washed beads to the reaction mixture and incubate for 2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-stringency buffer (e.g., containing urea) to remove non-specifically bound proteins.
-
-
On-Bead Tryptic Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and then alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37 °C with shaking.
-
Collect the supernatant containing the digested peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS on a high-resolution mass spectrometer.
-
Process the raw data using a proteomics software suite (e.g., MaxQuant).
-
Identify peptides and quantify their abundance across the different samples ((R)-probe vs. (S)-probe).
-
Calculate the enrichment ratio for each identified protein. Proteins with a significantly higher signal in the (R)-probe samples compared to the (S)-probe samples are considered stereoselective targets.[14][19]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm drug-target engagement in living cells.[20][21] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[20] By comparing the melting curves of a target protein in the presence of the active vs. inactive enantiomer, one can directly observe target stabilization as a proxy for engagement.[22]
Detailed Protocol: CETSA for Validating Target Engagement
-
Cell Treatment:
-
Culture cells and treat them with the active (R)-probe, the inactive (S)-probe, or a vehicle control at a desired concentration for 1 hour.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[21]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4 °C.[20]
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.[23]
-
Plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the active (R)-probe, but not the inactive (S)-probe, confirms stereoselective target engagement and stabilization.[21][22]
-
Conclusion: A Path to Confident Target Validation
The development of novel therapeutics and chemical probes requires unwavering confidence in the identity of their molecular targets. The use of enantiomeric pairs of sulfonyl fluoride probes provides a uniquely powerful and internally controlled system for achieving this confidence. By demonstrating stereoselective engagement, researchers can effectively de-risk their projects, ensuring that observed biological effects are the result of specific interactions rather than non-specific reactivity. Integrating chemoproteomic strategies for discovery with biophysical methods like CETSA for validation creates a comprehensive and robust workflow. As the chemistry to synthesize chiral sulfonyl fluorides becomes more accessible, this strategy is poised to become an indispensable part of the chemical biologist's and drug discoverer's toolkit.[16][18]
References
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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Li, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. [Link]
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Zheng, Q., & Meng, T. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic Chemistry Frontiers. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
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Huang, H. S., et al. (2024). Enantioselective Synthesis of Chiral Sulfonimidoyl Fluorides Facilitates Stereospecific SuFEx Click Chemistry. Angewandte Chemie International Edition. [Link]
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Xing, D., et al. (2019). Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides. iScience. [Link]
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Li, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. UC San Diego Health. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Huang, H. S., et al. (2024). Enantioselective Synthesis of Chiral Sulfonimidoyl Fluorides Facilitates Stereospecific SuFEx Click Chemistry. ResearchGate. [Link]
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Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]
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Jones, L. H., et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]
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Narayanan, A., & Jones, L. H. (2015). Structure-based design and analysis of SuFEx chemical probes. ResearchGate. [Link]
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Chen, Y., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry. [Link]
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Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Chen, Y., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship, University of California. [Link]
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Chen, Y., et al. (2023). Design of ten enantiomeric pairs of chiral sulfonyl fluoride probes to... ResearchGate. [Link]
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Ross, S. P., et al. (2023). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. ChemRxiv. [Link]
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Parker, C. G., & Cravatt, B. F. (2018). Expedited mapping of the ligandable proteome using fully functionalized enantiomeric probe pairs. PMC. [Link]
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Parker, C. G., & Cravatt, B. F. (2018). Enantioprobes for mapping stereoselective protein–small molecule... ResearchGate. [Link]
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Jones, L. H., et al. (2017). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Drug Discovery Today: Technologies. [Link]
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Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]
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Lazear, M. R., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Cell Chemical Biology. [Link]
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Koehler, A. N., et al. (2019). Organic synthesis toward small-molecule probes and drugs. PMC. [Link]
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A Senior Application Scientist's Guide to Covalent Drug Discovery: Comparing Sulfonyl Fluorides for Targeting Diverse Amino Acid Residues
In the landscape of targeted covalent inhibitors, drug discovery has long been dominated by electrophiles targeting the uniquely nucleophilic thiol of cysteine. While effective, this approach is constrained by the simple fact that not all binding pockets feature a conveniently located cysteine. This guide provides an in-depth comparison of sulfonyl fluoride (SF) warheads, a class of privileged electrophiles that unlock a much broader range of the proteome by reacting with several nucleophilic amino acid residues.[1][2][3]
Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a remarkable balance of stability in aqueous environments and potent, context-dependent reactivity within a protein's binding pocket.[1] This "sleeping beauty" phenomenon, where the probe remains dormant until it finds the right protein partner, is central to its utility.[4][5] The reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx), a highly reliable "click chemistry" reaction where the protein's nucleophilic side chain displaces the fluoride from the sulfuryl group, forming a stable covalent bond.[4][6] This guide will dissect the reactivity of sulfonyl fluorides toward different amino acid residues, provide actionable experimental protocols for their use, and offer insights into the causal factors behind key experimental choices.
Part 1: The Mechanism and Selectivity of Sulfonyl Fluorides
The efficacy of a sulfonyl fluoride probe is not dictated by raw reactivity alone, but by a principle known as "proximity-enhanced reactivity." The initial non-covalent binding of the ligand portion of the probe into a protein's active or allosteric site places the sulfonyl fluoride warhead in high effective molarity with a nearby nucleophilic residue. This precise orientation and proximity dramatically accelerate the covalent reaction, which would otherwise be infinitesimally slow in solution.[7] This is the key to their selectivity; the reaction is favored only when the probe finds a binding pocket that provides the perfect geometric and electrostatic environment.[4]
Caption: Proximity-enhanced SuFEx reaction in a protein binding pocket.
Part 2: Comparative Reactivity Across Amino Acid Residues
Sulfonyl fluorides can engage a variety of nucleophilic amino acids, a significant advantage over cysteine-centric warheads.[1][8] The primary targets are tyrosine, lysine, serine, threonine, and histidine. The selectivity among these residues is influenced by the pKa of the side chain, its accessibility, and the specific microenvironment of the binding pocket.
| Amino Acid Residue | Relative Reactivity | Adduct Stability | Key Considerations & Examples |
| Tyrosine (Tyr) | High | Stable | Often a primary target in chemoproteomic studies.[9] The phenolate anion is a potent nucleophile. Selectively targeted in glutathione transferases (GSTs) and kinases.[10][11] |
| Lysine (Lys) | High (Context-Dependent) | Stable | The unprotonated ε-amino group is highly nucleophilic. A conserved lysine in the ATP-binding site of kinases is a classic target, probed by reagents like 5'-p-Fluorosulfonylbenzoyl adenosine (FSBA).[2][12] |
| Serine (Ser) | High (Context-Dependent) | Stable | The classic target for serine protease inhibitors like PMSF and AEBSF.[2] Reactivity is often dramatically enhanced by catalytic triads that deprotonate the serine hydroxyl.[3] |
| Threonine (Thr) | Moderate | Stable | Reactivity is similar to serine but can be sterically hindered. Also targeted in proteasomes.[2] |
| Histidine (His) | Moderate | Variable | Can be targeted, but the stability of the resulting sulfonyl-imidazole adduct can be lower than with other residues.[1][6] |
| Cysteine (Cys) | Low / Unstable Adduct | Unstable | While the initial reaction can be rapid, the resulting thiosulfonate ester adduct is often unstable and prone to hydrolysis or displacement, making SFs less suitable for durable covalent inhibition of cysteine compared to other warheads.[6][13] |
-
Tyrosine and Lysine: These are the most predominant targets of arylsulfonyl fluorides in unbiased chemoproteomic screens.[9] The choice between them is often dictated by the binding pose of the ligand. For example, chemoproteomic studies comparing sulfonyl fluoride (SF) and fluorosulfate (OSF) probes showed that a simple SF probe modified both tyrosine (~60%) and lysine, while a related OSF probe showed a strong preference for histidine and tyrosine with minimal lysine reactivity.[14] This highlights how subtle changes to the warhead can tune residue selectivity.
-
Serine and Threonine: The reactivity of these hydroxyl-containing residues is famously exploited in protease inhibitors. Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are standard reagents used in lysis buffers to shut down serine protease activity by covalently modifying the active site serine.[2] This reaction is exceptionally efficient due to the catalytic machinery of the enzyme, which deprotonates the serine to create a potent nucleophile.[3]
-
Histidine and Cysteine: While targetable, these residues present unique challenges. Histidine adducts can have variable stability.[1][6] Cysteine, despite its high intrinsic nucleophilicity, forms unstable adducts with sulfonyl fluorides, rendering them generally unsuitable for applications requiring long-lasting target engagement.[13] This makes SFs complementary to traditional cysteine-targeting warheads like acrylamides.[13]
Part 3: Experimental Design and Protocols
Applying sulfonyl fluoride probes in a research setting, particularly for target identification and validation, requires a robust chemoproteomic workflow. The general strategy involves treating a complex biological sample (e.g., cell lysate) with an alkyne- or biotin-tagged SF probe, followed by enrichment of labeled proteins and identification of modification sites by mass spectrometry.[7]
Caption: A typical workflow for target discovery using sulfonyl fluoride probes.
This protocol describes the covalent labeling of proteins in a complex mixture using an alkyne-functionalized sulfonyl fluoride probe for subsequent target identification.[7]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 1 mM EDTA. Keep on ice.
-
Sulfonyl Fluoride-Alkyne Probe: 10 mM stock in anhydrous DMSO.
-
Cultured Cells: e.g., HEK293T or HeLa cells.
-
BCA Protein Assay Kit
-
Equipment: Sonicator, refrigerated microcentrifuge.
Methodology:
-
Lysate Preparation:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Scientist's Note: The choice of detergents (NP-40, deoxycholate) is critical for solubilizing membrane proteins while maintaining the native conformation of most soluble proteins, which is essential for proximity-enhanced reactivity.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).
-
Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay. Normalize the concentration for all samples to 1-2 mg/mL with Lysis Buffer.
-
-
Probe Incubation:
-
To 100 µL of the normalized cell lysate, add the sulfonyl fluoride-alkyne probe to a final concentration of 50 µM.
-
Scientist's Note: The optimal probe concentration and incubation time (typically 30-60 minutes at room temperature) should be determined empirically. A high concentration can lead to off-target labeling, while a low concentration may not provide a sufficient signal.
-
Include a DMSO-only control to account for background.
-
Incubate at room temperature for 1 hour.
-
-
Click Chemistry Reaction:
-
Prepare a "Click-Mix" containing: Biotin-azide, TCEP (a reducing agent to keep the copper in its active Cu(I) state), TBTA ligand (to stabilize the Cu(I) and improve reaction efficiency), and CuSO₄.
-
Add the Click-Mix to the lysate and incubate at room temperature for 1 hour to attach a biotin handle to the alkyne-tagged proteins.[7]
-
-
Protein Enrichment:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1.5 hours at room temperature with rotation to capture the now-biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with PBS + 0.5% SDS, 6 M Urea, and finally with PBS to rigorously remove non-specifically bound proteins. The sample is now ready for on-bead digestion.
-
This protocol follows directly from Protocol 1 and prepares the enriched proteins for identification by LC-MS/MS.[7]
Materials:
-
Reduction/Alkylation Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Enzyme: Sequencing-grade trypsin.
-
Buffers: 50 mM Ammonium Bicarbonate.
Methodology:
-
Reduction and Alkylation:
-
Resuspend the washed beads from Protocol 1 in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate free cysteines, preventing them from reforming disulfide bonds.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking. Trypsin will cleave the proteins into smaller peptides suitable for mass spectrometry, releasing them from the beads.
-
-
Peptide Collection and Cleanup:
-
Centrifuge the beads and carefully collect the supernatant containing the digested peptides.
-
Acidify the peptide mixture with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip. This step is crucial as detergents and salts from the lysis and enrichment steps can interfere with mass spectrometry.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
By comparing the spectral counts or intensities of peptides from the probe-treated sample versus the DMSO control, researchers can identify proteins that were specifically targeted by the sulfonyl fluoride probe.
References
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Qin, W., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18933-18941. [Link]
-
Narayanan, A., & Jones, L. H. (2015). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 13(28), 7734-7739. [Link]
-
Gore, V., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(9), 947-957. [Link]
-
Qin, W., et al. (2019). “Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase. Semantic Scholar. [Link]
-
Qin, W., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PubMed. [Link]
-
Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Gu, C., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ChemBioChem, 20(4), 541-548. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
-
Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]
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Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
-
He, L., et al. (2023). A Sulfur(VI) fluorides for targeting lysine, tyrosine,... ResearchGate. [Link]
-
Liu, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(8), 3467. [Link]
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Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. MPG.PuRe. [Link]
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Johnson, J. L., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 683-688. [Link]
-
Liu, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. ResearchGate. [Link]
-
Parker, C. G., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemical Biology, 19(11), 1353-1362. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Pyrimidine-5-sulfonyl Fluoride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrimidine-5-sulfonyl fluoride. The following protocols are designed to establish a self-validating system of safety, grounded in established best practices for handling reactive sulfonyl fluorides and heterocyclic compounds.
While specific toxicological data for Pyrimidine-5-sulfonyl fluoride is not extensively published, its chemical structure—containing a reactive sulfonyl fluoride group and a pyrimidine ring—necessitates a cautious approach. Sulfonyl fluorides are known to be reactive and can act as inhibitors for serine proteases, similar to the well-known Phenylmethylsulfonyl Fluoride (PMSF).[1] Compounds in this class are often corrosive and can cause severe skin and eye damage.[2][3][4][5][6] Therefore, the selection and proper use of Personal Protective Equipment (PPE) are paramount to ensuring laboratory safety.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of Pyrimidine-5-sulfonyl fluoride, a thorough risk assessment must be conducted. The primary methods for exposure control are not PPE, but rather robust engineering and administrative controls.
-
Engineering Controls : All work involving Pyrimidine-5-sulfonyl fluoride, especially handling of the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[1][7] This is critical to prevent the inhalation of any dusts or aerosols.[1][8] The fume hood also provides a contained space in the event of a spill. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][9]
-
Designated Area : It is best practice to designate a specific area within the laboratory for working with this compound to prevent cross-contamination.[1][7]
Required Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling Pyrimidine-5-sulfonyl fluoride. The rationale behind each selection is to create a comprehensive barrier against potential exposure.
| Protection Type | Specific PPE Requirement | Rationale and Expert Insight |
| Eye and Face | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield is also strongly recommended, to be worn over the goggles.[1][10] | Protects against splashes of the chemical or solvents, which can cause severe eye damage or blindness.[1][2] A face shield offers an additional layer of protection for the entire face. |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to severe burns.[2][5] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation or punctures before use.[8] |
| Body | A flame-resistant (FR) lab coat is recommended, especially if flammable solvents are in use.[10] At a minimum, a fully buttoned lab coat is required. | Protects against splashes and prevents contamination of personal clothing. Synthetic clothing should be avoided as it can melt and adhere to the skin if it comes into contact with certain chemicals or fire.[10] |
| Clothing | Long pants and fully enclosed, chemical-resistant shoes. | Ensures that no skin on the lower body or feet is exposed.[10] |
| Respiratory | Typically not required when handling small quantities within a certified chemical fume hood. However, a NIOSH-approved respirator may be necessary for cleaning up large spills or if there is a potential for exceeding exposure limits.[1][11] | Protects against the inhalation of harmful dusts or vapors.[1] If a respirator is needed, personnel must be part of a formal respiratory protection program, including fit-testing. |
Operational Plan: Safe Handling Protocols
A. PPE Donning Sequence
The correct order of putting on PPE is crucial to ensure maximum protection and prevent contamination.
Caption: The correct sequence for donning PPE before handling hazardous chemicals.
B. Handling Pyrimidine-5-sulfonyl Fluoride Powder
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as per the sequence above.
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to weigh the desired amount of powder onto weighing paper or into a container.
-
If preparing a solution, slowly add the powder to the solvent to prevent splashing.
-
Close the primary container tightly when finished.[1]
Emergency Procedures and Decontamination
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
A. First Aid Measures
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[1][2][9] Seek immediate medical attention.[2][5]
-
Eye Contact : Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately.[2][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2][5] Rinse the mouth with water.[2] Seek immediate medical attention.
B. Small Spill Response
For small spills (<100 mL or 100g) inside a chemical fume hood:
Caption: Step-by-step workflow for responding to a small chemical spill.
For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.[1]
C. Decontamination
-
Work surfaces and equipment should be decontaminated after use. Based on procedures for PMSF, a 5% aqueous sodium carbonate solution can be effective for decontaminating surfaces and containers.[1]
-
Contaminated PPE, such as outer gloves, should be removed and disposed of as hazardous waste.
Disposal Plan
All waste containing Pyrimidine-5-sulfonyl fluoride, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.[8][12]
-
Do not mix with incompatible waste streams.[7]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[13]
-
Under no circumstances should this chemical be disposed of down the drain.[7][8]
PPE Doffing (Removal) Sequence
Removing PPE in the correct order is critical to prevent contaminating yourself.
Caption: The correct and safe sequence for removing PPE after handling chemicals.
References
-
Laboratory-Specific Standard Operating Procedures for Phenylmethylsulfonyl Fluoride (PMSF). (n.d.). James Madison University. Retrieved from [Link]
-
Sulfuryl fluoride - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Treatments Procedure - Sulfuryl Fluoride. (2025, September 22). U.S. Department of Agriculture. Retrieved from [Link]
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Flame Resistant PPE. (n.d.). The Ohio State University, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
-
MSDS of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. (2014, January 27). Capot Chemical. Retrieved from [Link]
-
Hazard Summary: Sulfuryl Fluoride. (2000, May). New Jersey Department of Health. Retrieved from [Link]
-
Immediately Dangerous to Life or Health Concentrations (IDLH): Sulfuryl fluoride. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pyridine-2-sulfonyl Fluoride. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Sulfuryl Fluoride Clearance Devices. (2023, June 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Clarkson University. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]
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Chemical Safety Guidelines - PMSF and HF Releasers. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Pyridine-2-sulfonyl Fluoride | C5H4FNO2S | CID 11615218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine-2-sulfonyl Fluoride | 35762-87-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Pyrimidine-2-sulfonyl Fluoride | 35762-87-9 | TCI EUROPE N.V. [tcichemicals.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. capotchem.com [capotchem.com]
- 9. nj.gov [nj.gov]
- 10. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride [cdc.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
